Technical Documentation Center

D-Alanine isopropyl ester hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Alanine isopropyl ester hcl
  • CAS: 39613-92-8

Core Science & Biosynthesis

Foundational

D-Alanine Isopropyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a chiral amino acid ester derivative that serves as a crucial building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a chiral amino acid ester derivative that serves as a crucial building block in modern organic synthesis and pharmaceutical development.[1][2] Its stereospecific nature makes it an invaluable intermediate in the synthesis of complex chiral molecules, particularly in the development of antiviral nucleotide prodrugs and synthetic sweeteners.[2] This technical guide provides a detailed overview of the chemical and physical properties of D-Alanine isopropyl ester hydrochloride, along with experimental protocols for its synthesis and analysis, to support its application in research and drug discovery.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties
PropertyValueSource(s)
CAS Number 39613-92-8[4]
Molecular Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.63 g/mol [4]
IUPAC Name propan-2-yl (2R)-2-aminopropanoate;hydrochloride[]
Synonyms Isopropyl D-alaninate hydrochloride, H-D-Ala-OiPro.HCl[4]
Appearance White to Off-white Solid[]
Melting Point 80-82°C (for L-enantiomer: 85°C)[2]
Solubility Slightly soluble in DMSO and Methanol. The L-enantiomer is reported to be soluble in water.[2]
Boiling Point Data not available
Density Data not available

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for D-Alanine isopropyl ester hydrochloride are not widely available in public databases. However, data for the corresponding L-enantiomer and similar alanine ester derivatives can provide a useful reference for structural confirmation. A ¹H NMR spectrum for L-Alanine isopropyl ester hydrochloride is available and can be used as a comparative reference.[5]

Experimental Protocols

Synthesis of D-Alanine Isopropyl Ester Hydrochloride

The synthesis of D-Alanine isopropyl ester hydrochloride can be achieved through the esterification of D-alanine with isopropanol in the presence of an acid catalyst. The following is a general laboratory-scale procedure adapted from the synthesis of its L-enantiomer.

Materials:

  • D-Alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂) or dry HCl gas

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

  • Suspend D-alanine in an excess of isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol under reduced pressure.

  • Add diethyl ether to the residue to precipitate the D-Alanine isopropyl ester hydrochloride.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product D_Alanine D-Alanine Esterification Esterification (Reflux) D_Alanine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst Acid Catalyst (e.g., SOCl₂) Acid_Catalyst->Esterification Concentration Concentration (Rotary Evaporation) Esterification->Concentration Reaction Completion Precipitation Precipitation (with Diethyl Ether) Concentration->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product D-Alanine Isopropyl Ester Hydrochloride Filtration->Final_Product

Diagram 1: General workflow for the synthesis of D-Alanine isopropyl ester hydrochloride.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of D-Alanine isopropyl ester hydrochloride is critical for its applications. A common method for determining the enantiomeric excess is through HPLC analysis after derivatization with a chiral derivatizing agent. The following protocol is based on a method for the separation of D- and L-alanine isopropyl ester hydrochlorides.[6]

Materials:

  • D-Alanine isopropyl ester hydrochloride sample

  • L-Alanine isopropyl ester hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., YMC-Pack ODS-AQ)

Procedure:

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve the D-Alanine isopropyl ester hydrochloride sample in acetonitrile.

    • Reference Solution: Prepare a solution of L-Alanine isopropyl ester hydrochloride in acetonitrile.

    • System Suitability Solution: Prepare a solution containing both D- and L-Alanine isopropyl ester hydrochloride in acetonitrile.

    • Triethylamine Solution: Prepare a solution of triethylamine in acetonitrile.

    • GITC Solution: Prepare a solution of GITC in acetonitrile.

  • Derivatization:

    • To the sample, reference, and system suitability solutions, add the triethylamine solution followed by the GITC solution.

    • Vortex the mixtures and let them stand at room temperature to allow the derivatization reaction to complete.

  • HPLC Analysis:

    • Mobile Phase: A mixture of water and methanol (e.g., 50:50 v/v).[6]

    • Column: C18 reverse-phase column.

    • Detection: UV at an appropriate wavelength.

    • Inject the derivatized solutions into the HPLC system and record the chromatograms.

    • The separation of the diastereomeric derivatives allows for the quantification of the enantiomeric purity.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Data Analysis Sample D-Alanine Isopropyl Ester HCl Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Derivatization Derivatization with GITC and Triethylamine Dissolution->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of Enantiomeric Purity Chromatogram->Quantification

Diagram 2: Workflow for the chiral purity analysis of D-Alanine isopropyl ester hydrochloride by HPLC.

Applications in Research and Development

D-Alanine isopropyl ester hydrochloride is a key intermediate in the synthesis of several pharmaceuticals. Its primary application lies in its use as a chiral building block for the introduction of the D-alanine moiety in a stereospecific manner.

A notable application is in the synthesis of nucleotide prodrugs for the treatment of viral infections such as Hepatitis C.[2] The stereochemistry of the amino acid ester component can significantly influence the biological activity and pharmacokinetic properties of the final drug substance.

Furthermore, this compound is utilized in the preparation of synthetic sweeteners, where the specific stereoisomer is crucial for the desired taste profile and metabolic stability.

Safety and Handling

D-Alanine isopropyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

References

Exploratory

A Technical Guide to the Synthesis of D-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the primary synthesis methodologies for D-Alanine Isopropyl Ester Hydrochloride, a chiral reagent of significant inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methodologies for D-Alanine Isopropyl Ester Hydrochloride, a chiral reagent of significant interest in the synthesis of nucleotide prodrugs and other pharmaceutical compounds.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and comparative data to assist researchers in the efficient production of this key intermediate.

Core Synthetic Strategies

The synthesis of D-Alanine Isopropyl Ester Hydrochloride is primarily achieved through the direct esterification of D-alanine. This common and effective method involves the reaction of the amino acid with isopropanol in the presence of an acid catalyst, which facilitates the formation of the ester and its subsequent hydrochloride salt. Variations of this method exist, primarily differing in the choice of acidic catalyst and reaction conditions.

Two prominent methods are detailed below:

  • Method 1: Isopropanol Hydrochloride Solution. This approach utilizes a pre-prepared solution of hydrogen chloride in isopropanol, which acts as both the solvent and the acid catalyst.

  • Method 2: Thionyl Chloride with a Solid Catalyst. This method employs thionyl chloride to generate the acid catalyst in situ and often incorporates a solid catalyst, such as alumina or silica gel, to enhance reaction efficiency.[2]

Experimental Protocols

Method 1: Synthesis using Isopropanol Hydrochloride Solution

This protocol is adapted from a documented synthesis of (R)-isopropyl 2-aminopropionate hydrochloride.[1]

Materials:

  • D-Alanine

  • 11.1% w/w solution of hydrogen chloride in isopropanol

  • Isopropyl acetate

  • Nitrogen gas

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, and under a nitrogen atmosphere, add D-alanine (e.g., 5.0 g, 56.1 mmol) and an 11.1% w/w solution of isopropanol hydrochloride (e.g., 73.8 g, 224.5 mmol).[1]

  • Heat the reaction mixture to 80-85 °C and maintain at reflux for 4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 ethanol-water mobile phase and ninhydrin for visualization.[1]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the excess isopropanol.[1]

  • Co-evaporate the residue with isopropyl acetate several times to yield the final product as an oil.[1]

Method 2: Synthesis using Thionyl Chloride and Alumina Catalyst

This protocol is based on a patented method for the synthesis of the L-enantiomer, which is directly applicable to the D-enantiomer by substituting L-alanine with D-alanine.[2]

Materials:

  • D-Alanine

  • Isopropanol

  • Thionyl chloride

  • Alumina (Al₂O₃)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

Equipment:

  • Reaction vessel with stirrer

  • Apparatus for dropwise addition

  • Heating and cooling system

  • Concentrator (e.g., rotary evaporator)

  • Centrifuge

Procedure:

  • In a reaction vessel, mix isopropanol (e.g., 180 mL) and thionyl chloride (e.g., 5.81 mL) and stir for 5 minutes.[2]

  • Add D-alanine (e.g., 89 g) and alumina (e.g., 10 g) to the mixture.[2]

  • Stir the reaction at 20 °C and then heat to 40 °C for 24 hours.[2]

  • After the initial reaction, cool the solution and dropwise add 2N HCl to adjust the pH to 6.[2]

  • Heat the mixture to 45 °C for 1 hour, then concentrate the solution.[2]

  • Cool the concentrated solution to 25 °C and add diethyl ether (e.g., 100 mL).[2]

  • Stir the mixture to induce crystallization and then centrifuge for 10 minutes at 3000 r/min to collect the product.[2]

Data Presentation

The following table summarizes the quantitative data from the described synthesis methods. Note that the data for Method 2 is derived from the synthesis of the L-enantiomer.

MethodStarting MaterialKey ReagentsCatalystReaction TimeReaction TemperatureYieldPurityReference
1 L-AlanineIsopropanol hydrochlorideHCl (in solution)4 hours80-85 °CQuantitativeNot specified[1]
2 L-AlanineIsopropanol, Thionyl chlorideAlumina24 hours40 °C93.7%99.2%[2]

Mandatory Visualizations

Reaction Pathway for Direct Esterification

The following diagram illustrates the chemical transformation in the direct esterification of D-Alanine to its isopropyl ester hydrochloride.

G Direct Esterification of D-Alanine D_Alanine D-Alanine Intermediate Protonated D-Alanine Isopropyl Ester D_Alanine->Intermediate + Isopropanol, HCl Isopropanol Isopropanol (CH3)2CHOH Isopropanol->Intermediate HCl HCl (catalyst) HCl->Intermediate Product D-Alanine Isopropyl Ester HCl Intermediate->Product Salt Formation

Caption: Direct esterification pathway of D-Alanine.

Experimental Workflow for Synthesis Method 2

This diagram outlines the logical flow of the experimental protocol for the synthesis of D-Alanine Isopropyl Ester Hydrochloride using thionyl chloride and an alumina catalyst.

G Experimental Workflow for Synthesis Method 2 cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Isopropanol and Thionyl Chloride B Add D-Alanine and Alumina A->B C Stir at 20°C, then heat at 40°C for 24h B->C D Adjust pH to 6 with 2N HCl C->D E Heat at 45°C for 1h D->E F Concentrate the solution E->F G Cool to 25°C and add Diethyl Ether F->G H Crystallize and Centrifuge G->H I D-Alanine Isopropyl Ester HCl H->I Final Product

Caption: Workflow for thionyl chloride mediated synthesis.

References

Foundational

Technical Guide: Physical Properties of D-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of D-Alanine Isopropyl Ester Hydrochloride (HCl). The information is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of D-Alanine Isopropyl Ester Hydrochloride (HCl). The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized. This document summarizes key physical data, outlines detailed experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

Core Physical and Chemical Properties

D-Alanine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of D-alanine.[1][] It is a chiral compound frequently used as an intermediate in the synthesis of pharmaceuticals, including antiviral medications.[1][3]

Summary of Physical Properties

The following table summarizes the available quantitative data for D-Alanine Isopropyl Ester HCl. It is important to note that specific data for the D-enantiomer, particularly its melting point, is not consistently available in the public domain. For comparative purposes, data for the L-enantiomer is included where available, as enantiomers typically share identical physical properties except for the direction of specific optical rotation.

PropertyValueNotes
Molecular Formula C₆H₁₄ClNO₂[]
Molecular Weight 167.63 g/mol []
CAS Number 39613-92-8[]
Appearance White to Off-White Solid/Powder[1][4]
Melting Point Data not available for D-enantiomer. 85 °C for L-enantiomer.[4] The melting point for the D-enantiomer is not specified in available safety data sheets. The value for the L-enantiomer is provided for reference.
Boiling Point Data not available[4]
Solubility Slightly soluble in DMSO and Methanol. Soluble in water.[4]
Specific Optical Rotation ([α]D) Inferred to be approximately -1.0° to -3.0°The specific rotation for the L-enantiomer is reported as +1.0° to +3.0° (c=2, MeOH, 20°C)[5]. The D-enantiomer is expected to have a rotation of equal magnitude and opposite sign.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a fine chemical solid like D-Alanine Isopropyl Ester HCl.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. This protocol describes the use of a standard melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., MelTemp or similar)

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the D-Alanine Isopropyl Ester HCl sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.[6][7]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6][8]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

    • If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected temperature.[6][8]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7][9]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

  • Safety: Always use a fresh sample and a new capillary tube for each determination. Do not re-melt a sample.[7]

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the qualitative solubility of D-Alanine Isopropyl Ester HCl in various solvents.

Apparatus:

  • Test tubes and test tube rack

  • Vortex mixer or stirring rods

  • Graduated pipettes

  • Solvents of interest (e.g., water, methanol, ethanol, DMSO)

Procedure:

  • Sample Preparation: Add a small, pre-weighed amount of D-Alanine Isopropyl Ester HCl (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.[10]

  • Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[10]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve.

  • Reporting: Record the observations for each solvent tested. The solubility of amino acids and their derivatives can be pH-dependent.[10][11]

Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[12][13]

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)

  • Volumetric flask

  • Analytical balance

  • Sodium D-line lamp (589 nm) or other monochromatic light source

Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of D-Alanine Isopropyl Ester HCl.

    • Dissolve the sample in a precise volume of a specified solvent (e.g., methanol) in a volumetric flask to create a solution of known concentration (c), expressed in g/mL.[14]

  • Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

  • Measurement:

    • Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter.

    • Measure the observed optical rotation (α) in degrees.[15] Note the direction of rotation: clockwise (+) for dextrorotatory or counter-clockwise (-) for levorotatory.

  • Calculation of Specific Rotation: Calculate the specific rotation, [α], using the following formula:[13][16] [α]Tλ = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length of the sample tube in decimeters (dm)

    • c = concentration of the solution in g/mL

    • T = temperature in degrees Celsius

    • λ = wavelength of the light source (e.g., "D" for the sodium D-line)[13]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical characterization of a new batch of D-Alanine Isopropyl Ester HCl.

G cluster_0 Initial Assessment cluster_1 Purity and Identity Confirmation cluster_2 Data Analysis and Reporting start Receive Sample of D-Alanine Isopropyl Ester HCl visual Visual Inspection (Appearance, Color) start->visual melting_point Melting Point Determination visual->melting_point solubility Solubility Testing (Qualitative) melting_point->solubility optical_rotation Specific Optical Rotation Measurement solubility->optical_rotation compare Compare with Reference Data optical_rotation->compare report Generate Certificate of Analysis compare->report end Final Characterization Complete report->end

Caption: Workflow for the physical characterization of D-Alanine Isopropyl Ester HCl.

References

Exploratory

An In-depth Technical Guide to D-Alanine Isopropyl Ester Hydrochloride: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of D-Alanine isopropyl ester hydrochloride, a critical chiral building block in modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Alanine isopropyl ester hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. This document details its chemical structure, stereochemistry, physicochemical properties, and key synthetic methodologies. Furthermore, it elucidates its pivotal role in the production of antiviral therapeutics, offering detailed experimental protocols and workflow visualizations to support research and development efforts.

Core Concepts: Structure and Stereochemistry

D-Alanine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of D-alanine. Its chemical identity is rooted in the specific spatial arrangement of its constituent atoms.

Chemical Structure:

The molecule consists of a central alpha-carbon covalently bonded to four distinct groups:

  • An amine group (-NH2), which is protonated to form an ammonium group (-NH3+) in the hydrochloride salt.

  • A carboxyl group that has been esterified with isopropanol, forming an isopropyl ester (-COOCH(CH3)2).

  • A methyl group (-CH3).

  • A hydrogen atom (-H).

The presence of the hydrochloride salt enhances the compound's stability and solubility in certain solvents, making it amenable to various reaction conditions.

Stereochemistry:

The defining feature of D-Alanine isopropyl ester hydrochloride is its chirality, which arises from the tetrahedral alpha-carbon being attached to four different substituents.

  • Configuration: The "D" designation in its name refers to its stereochemical configuration. According to the Cahn-Ingold-Prelog (CIP) priority rules, D-Alanine isopropyl ester has an (R)-configuration at the chiral center.[1]

  • Enantiomeric Purity: As a chiral building block, its enantiomeric purity is of paramount importance in asymmetric synthesis, as the stereochemistry of the final active pharmaceutical ingredient (API) is often dictated by the starting materials. The L-enantiomer, L-Alanine isopropyl ester hydrochloride, is designated as having the (S)-configuration.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of D-Alanine isopropyl ester hydrochloride is essential for its application in synthesis, purification, and quality control. The following table summarizes key quantitative data.

PropertyValueReference
Chemical Formula C6H14ClNO2[]
Molecular Weight 167.63 g/mol []
CAS Number 39613-92-8[4]
Appearance White to off-white solid[]
Melting Point 85 °C (for L-enantiomer)[5]
Specific Rotation [α]D -1.0 to -3.0 deg (c=2, MeOH) (for L-enantiomer, opposite for D)[2]
IUPAC Name propan-2-yl (2R)-2-aminopropanoate;hydrochloride[6]

Note: Some data, such as melting point and specific rotation, are reported for the L-enantiomer. The melting point is expected to be identical for the D-enantiomer, while the specific rotation will be of the same magnitude but with a negative sign.

Spectroscopic Profile
  • ¹H NMR (Nuclear Magnetic Resonance): A patent for the L-enantiomer provides the following expected signals (converted to expected shifts for D-enantiomer in CDCl3): δ 1.26-1.33 (m, 9H), 3.68-3.71 (m, 1H), 4.97-5.04 (m, 1H).[7]

  • ¹³C NMR: Based on the structure, the following approximate chemical shifts are expected: ~170-175 ppm (C=O), ~70 ppm (-OCH), ~50 ppm (-CH-NH3+), and ~20 ppm (-CH3 groups).

  • IR (Infrared) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (around 1730-1750 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): The FAB-MS data for the L-enantiomer shows a peak at m/z = 132 (M-HCl+H)+, corresponding to the free base.[7] Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the isopropyl group and other characteristic fragments.

Experimental Protocols: Synthesis of D-Alanine Isopropyl Ester HCl

The synthesis of D-Alanine isopropyl ester hydrochloride is typically achieved through the esterification of D-alanine. The following is a representative experimental protocol adapted from literature procedures for the L-enantiomer.[8][9]

Objective: To synthesize D-Alanine isopropyl ester hydrochloride from D-alanine and isopropanol.

Materials:

  • D-Alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Alumina (optional catalyst)

  • 2N HCl (for pH adjustment in some protocols)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend D-alanine (e.g., 89g, 1 mol) in isopropanol (e.g., 180L).

  • Addition of Thionyl Chloride: Cool the suspension and add thionyl chloride (e.g., 5.81L) dropwise, maintaining a low temperature.

  • Catalysis (Optional): Add a catalyst such as alumina (e.g., 10g).[8]

  • Reaction: Stir the mixture at room temperature (e.g., 20°C) and then heat to a moderate temperature (e.g., 40°C) for an extended period (e.g., 24 hours).[8]

  • Work-up:

    • Some protocols may involve adjusting the pH with 2N HCl and heating for a short period.[8]

    • Concentrate the reaction mixture under reduced pressure to remove excess isopropanol and thionyl chloride.

  • Crystallization: Cool the concentrated residue and add diethyl ether to induce crystallization.[8]

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum to yield D-Alanine isopropyl ester hydrochloride.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Application in Pharmaceutical Synthesis: The Case of Sofosbuvir

D-Alanine isopropyl ester hydrochloride is a crucial chiral intermediate in the synthesis of the direct-acting antiviral drug, Sofosbuvir, used in the treatment of Hepatitis C.[10] It is incorporated into the phosphoramidate prodrug moiety of Sofosbuvir.

Synthetic Workflow: Coupling Reaction in Sofosbuvir Synthesis

The key step involving D-Alanine isopropyl ester is its conversion into a phosphoramidate reagent, which is then coupled with a protected nucleoside derivative. The following diagram illustrates this critical coupling step.

sofosbuvir_synthesis cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product D_Ala_Ester D-Alanine Isopropyl Ester HCl Phosphoramidate_Reagent Chiral Phosphoramidate Reagent D_Ala_Ester->Phosphoramidate_Reagent Phosphorylation Phosphorylating_Agent Phenyl dichlorophosphate Phosphorylating_Agent->Phosphoramidate_Reagent Protected_Nucleoside Protected Uridine Derivative Sofosbuvir_Precursor Sofosbuvir Precursor Protected_Nucleoside->Sofosbuvir_Precursor Phosphoramidate_Reagent->Sofosbuvir_Precursor Coupling

Caption: Key coupling step in Sofosbuvir synthesis.

This workflow highlights the transformation of D-Alanine isopropyl ester into a chiral phosphoramidate reagent, which then stereoselectively couples with the protected uridine derivative to form the Sofosbuvir precursor. The chirality of the D-Alanine isopropyl ester is critical for establishing the correct stereochemistry at the phosphorus center in the final drug molecule.[11]

Conclusion

D-Alanine isopropyl ester hydrochloride is a fundamentally important chiral building block with well-defined structural and stereochemical properties. Its primary application in the pharmaceutical industry, particularly in the synthesis of complex antiviral drugs like Sofosbuvir, underscores its significance. The detailed understanding of its synthesis, properties, and reactivity provided in this guide is intended to facilitate its effective use in research and development, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

Foundational

The Role of D-Alanine Isopropyl Ester HCl in Modern Research: A Technical Guide

For Immediate Release D-Alanine isopropyl ester hydrochloride, a chiral building block derived from the non-proteinogenic amino acid D-alanine, is a critical reagent in various fields of scientific inquiry. Its unique st...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

D-Alanine isopropyl ester hydrochloride, a chiral building block derived from the non-proteinogenic amino acid D-alanine, is a critical reagent in various fields of scientific inquiry. Its unique stereochemistry and reactive properties make it an invaluable tool for researchers, particularly in drug development, microbiology, and synthetic chemistry. This technical guide provides an in-depth exploration of the primary research applications of D-Alanine isopropyl ester HCl, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in their endeavors.

Enhancing Peptide Stability and Therapeutic Potential through D-Amino Acid Incorporation

In the realm of peptide-based drug development, a significant hurdle is the rapid degradation of therapeutic peptides by endogenous proteases, which primarily recognize L-amino acids. The strategic incorporation of D-amino acids, such as D-alanine, into peptide sequences is a well-established method to enhance their metabolic stability and prolong their in-vivo half-life.[1] D-Alanine isopropyl ester HCl serves as a readily available source for the introduction of D-alanine into peptide chains during solid-phase peptide synthesis (SPPS).

Quantitative Data on Peptide Synthesis and Stability

The efficiency of coupling a D-amino acid during SPPS and the resulting stability of the modified peptide are critical parameters. The choice of coupling reagent, in particular, can significantly impact the yield and purity of the final peptide.

Coupling ReagentReagent TypeRelative Efficiency for Hindered Couplings (e.g., D-amino acids)Risk of RacemizationTypical Coupling Time
HATU Aminium/Uronium SaltHighLow30-60 min
HBTU Aminium/Uronium SaltMedium-HighLow30-60 min
PyBOP Phosphonium SaltHighLow30-60 min
DIC/HOBt Carbodiimide/AdditiveMediumMedium1-4 hours
This table summarizes the relative performance of common coupling reagents for sterically hindered amino acids. Exact efficiency can be sequence-dependent.[2][3]

The incorporation of D-alanine can dramatically increase a peptide's resistance to enzymatic degradation.

PeptideModifying Amino AcidHalf-life in SerumReference
L-carnosineNone (L-amino acids)~78 minutes (rat serum)[4]
D-carnosineD-histidine~75 minutes (rat serum)[4]
Antimicrobial Peptide (AMP)L-arginine, L-lysineLow (rapid degradation by trypsin)[5]
D-AMPD-arginine, D-lysineHigh (resistant to trypsin degradation)[5]
This table provides representative data illustrating the impact of D-amino acid incorporation on peptide stability. While specific data for D-alanine modified peptides will vary, the general trend of increased stability is well-documented.
Experimental Protocol: Manual Solid-Phase Synthesis of a Dipeptide Containing D-Alanine

This protocol outlines the manual synthesis of a simple dipeptide (e.g., L-Leu-D-Ala) using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-D-Ala-OH

  • Fmoc-L-Leu-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Diethyl ether, anhydrous

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-D-Ala-OH):

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, yellow beads, indicates completion). If the test is positive, repeat the coupling step.

  • Fmoc Deprotection (Second Amino Acid):

    • Repeat step 2 to remove the Fmoc group from the newly coupled D-alanine.

  • Coupling of the Second Amino Acid (Fmoc-L-Leu-OH):

    • Repeat step 3 using Fmoc-L-Leu-OH.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal L-leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Coupling of Fmoc-D-Ala-OH Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of Fmoc-L-Leu-OH Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for the solid-phase synthesis of a dipeptide incorporating D-alanine.

Investigating Bacterial Pathogenesis and Antibiotic Resistance

D-alanine is a fundamental component of the cell wall of many Gram-positive bacteria, where it is esterified to teichoic acids (TAs), including lipoteichoic acid (LTA) and wall teichoic acid (WTA).[6] This process, known as D-alanylation, is mediated by the proteins encoded by the dlt operon (dltA, dltB, dltC, dltD). The incorporation of the positively charged D-alanine residues reduces the net negative charge of the bacterial cell surface. This has profound implications for bacterial physiology, including:

  • Resistance to Cationic Antimicrobial Peptides (CAMPs): The reduced negative charge repels positively charged CAMPs, which are a key component of the innate immune response.

  • Virulence: D-alanylation is a crucial virulence factor for many pathogenic bacteria, including Staphylococcus aureus and Streptococcus pyogenes.[7]

  • Biofilm Formation: The modification of teichoic acids can influence the ability of bacteria to form biofilms.

Researchers utilize D-alanine derivatives and study the dlt operon to understand these processes and to identify new targets for antimicrobial drugs.[8]

Signaling Pathway: The D-alanylation of Lipoteichoic Acid

The precise mechanism of D-alanine incorporation into teichoic acids is an area of active research. The currently accepted model involves the following key steps:

D_alanylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space D_Ala_in D-Alanine DltA DltA (Ligase) D_Ala_in->DltA ATP ATP ATP->DltA D_Ala_AMP D-alanyl-AMP DltA->D_Ala_AMP adenylation DltC DltC (Carrier Protein) DltC_D_Ala DltC-S-D-Ala DltC->DltC_D_Ala loading D_Ala_AMP->DltC transfer DltB DltB (Transporter) DltC_D_Ala->DltB DltD DltD DltB->DltD D-Ala transport LTA Lipoteichoic Acid (LTA) DltD->LTA D-Ala transfer D_Ala_LTA D-alanyl-LTA LTA->D_Ala_LTA

Caption: A simplified model of the D-alanylation pathway of lipoteichoic acid in Gram-positive bacteria.

Experimental Protocol: Quantification of D-alanine in Teichoic Acids

This protocol provides a method for the quantification of D-alanine released from bacterial teichoic acids by mild alkaline hydrolysis followed by HPLC analysis.[7]

Materials:

  • Bacterial cell culture (e.g., Staphylococcus aureus)

  • 0.1 M NaOH

  • HPLC system with a chiral column

  • D-alanine standard solutions

  • Derivatization agent (e.g., Marfey's reagent)

Procedure:

  • Cell Harvesting and Inactivation:

    • Grow bacterial cells to the desired optical density.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and heat-inactivate (e.g., 10 minutes at 99°C).

  • Mild Alkaline Hydrolysis:

    • Resuspend the heat-inactivated cells in 0.1 M NaOH.

    • Incubate at 37°C for 1 hour to release the ester-linked D-alanine.

    • Neutralize the suspension with an equivalent amount of HCl.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • Derivatization:

    • Derivatize the D-alanine in the supernatant and in the standard solutions with a suitable chiral derivatizing agent according to the manufacturer's protocol.

  • HPLC Analysis:

    • Analyze the derivatized samples and standards by RP-HPLC using a chiral column.

    • Quantify the amount of D-alanine in the samples by comparing the peak areas to the standard curve.

Chiral Building Block for the Synthesis of Bioactive Molecules

D-Alanine isopropyl ester HCl is a valuable chiral starting material for the synthesis of various bioactive molecules. Its pre-defined stereocenter is crucial for the biological activity of the final product. A notable example is its conceptual relationship to the synthesis of the antibiotic D-cycloserine.

Synthesis of D-Cycloserine

D-cycloserine is a structural analog of D-alanine and acts as a second-line antibiotic for the treatment of tuberculosis. It inhibits two key enzymes in bacterial cell wall synthesis: alanine racemase and D-alanyl-D-alanine ligase.[9] While many synthetic routes to D-cycloserine start from D-serine, the synthesis highlights the importance of D-amino acid derivatives in medicinal chemistry.[10][11][12]

Representative Synthetic Pathway of D-Cycloserine from D-Serine

D_Cycloserine_Synthesis D_Serine D-Serine Protection Amino & Carboxyl Protection D_Serine->Protection Protected_D_Serine Protected D-Serine Protection->Protected_D_Serine Activation Hydroxyl Group Activation Protected_D_Serine->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Cyclization Cyclization with Hydroxylamine Activated_Intermediate->Cyclization D_Cycloserine_Protected Protected D-Cycloserine Cyclization->D_Cycloserine_Protected Deprotection Deprotection D_Cycloserine_Protected->Deprotection D_Cycloserine D-Cycloserine Deprotection->D_Cycloserine

Caption: A generalized synthetic pathway for D-cycloserine starting from D-serine.

References

Exploratory

D-Alanine Isopropyl Ester Hydrochloride: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the currently available data on the solubility and related physicochemical properties of D-Alanine isopropyl este...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility and related physicochemical properties of D-Alanine isopropyl ester hydrochloride (H-D-Ala-OiPr·HCl), a chiral reagent utilized in the synthesis of various pharmaceutical compounds. Despite a comprehensive review of publicly available scientific literature and chemical data repositories, it is important to note that precise quantitative solubility data for this compound remains limited. This guide presents the existing qualitative information and outlines the typical experimental approaches for determining such properties.

Physicochemical Properties and Solubility Profile

D-Alanine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of D-alanine. It is a white to off-white solid at room temperature.[1] The hydrochloride form enhances the compound's stability and modulates its solubility characteristics.

Qualitative Solubility Data

SolventTemperatureSolubilitySource
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1][2]
MethanolNot SpecifiedSlightly Soluble[1][2]
WaterNot SpecifiedSoluble[3]
AcetonitrileNot SpecifiedSoluble[3]

It is important to note that the term "soluble" in a qualitative context generally implies a solubility of greater than 10 mg/mL, while "slightly soluble" typically refers to a solubility in the range of 1-10 mg/mL. However, these are general classifications and the actual solubility may vary. For the L-enantiomer, L-Alanine isopropyl ester hydrochloride, it is also described as being soluble in water.[4]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of D-Alanine isopropyl ester HCl were not found, standard methodologies are widely used in the pharmaceutical and chemical industries to obtain quantitative solubility data. The following outlines a general experimental workflow for such a determination.

General Workflow for Solubility Assessment

The process of experimentally determining the solubility of a compound like D-Alanine isopropyl ester HCl typically involves equilibrating the solid compound in a solvent of interest and then quantifying the concentration of the dissolved solute.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess D-Alanine isopropyl ester HCl prep2 Add to a known volume of solvent prep1->prep2 Dispersion equil Agitate at a constant temperature for a defined period (e.g., 24-48h) prep2->equil Incubation sep Centrifuge or filter to remove undissolved solid equil->sep Clarification analysis Quantify the concentration of the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis) sep->analysis Quantification

Caption: A generalized workflow for the experimental determination of solubility.

Key Methodologies:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the concentration of a dissolved compound. A calibration curve is first established using solutions of known concentrations. The saturated solution is then diluted and injected into the HPLC system to determine its concentration.

  • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration in solution can be determined by measuring its absorbance at a specific wavelength and using a predetermined calibration curve.

  • Gravimetric Method: This method involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. This is a simpler but potentially less accurate method.

Conclusion

The available data indicates that D-Alanine isopropyl ester hydrochloride is a solid that is slightly soluble in polar organic solvents like DMSO and methanol, and soluble in water and acetonitrile. For drug development and research applications requiring precise solubility data, it is recommended that experimental determination be carried out using established analytical techniques such as HPLC. The lack of publicly available quantitative data highlights an information gap for this particular compound, necessitating empirical studies for specific formulation and development needs. No information regarding signaling pathways or complex experimental workflows directly involving this compound was identified in the reviewed literature.

References

Exploratory

A Technical Guide to D-Alanine Isopropyl Ester Hydrochloride for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chiral Building Block D-Alanine isopropyl ester hydrochloride is a protected form of the non-proteinogenic amino acid D-alanine. Its chirality and versatile chemical properties make it a val...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Chiral Building Block

D-Alanine isopropyl ester hydrochloride is a protected form of the non-proteinogenic amino acid D-alanine. Its chirality and versatile chemical properties make it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly those requiring enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and significant, though often indirect, role in biological signaling pathways.

Commercial Availability and Specifications

D-Alanine isopropyl ester hydrochloride (CAS Number: 39613-92-8) is available from a variety of commercial suppliers. The quality and purity of the compound are critical for its application in research and drug development. Below is a summary of typical product specifications from leading chemical suppliers.

SupplierProduct NumberPurity SpecificationAnalytical Method(s)
Simson Pharma Limited OT188000High Quality (Certificate of Analysis available upon request)Not specified
Sigma-Aldrich APO497443867Not specifiedNot specified
ChemicalBook Suppliers (e.g., Sichuan HongRi Pharma-Tech, Career Henan Chemical) CB02681676≥98%Not specified
TCI Chemicals Not available for D-isomer>98.0% (for L-isomer)(T) (qNMR)

Note: Data is compiled from publicly available information and may vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise quantitative data.

Synthesis and Experimental Protocols

Protocol: Synthesis of D-Alanine Isopropyl Ester Hydrochloride

Materials:

  • D-Alanine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Diethyl ether (anhydrous)

Procedure:

  • Preparation of Acidic Isopropanol: A solution of isopropanol saturated with hydrogen chloride gas is prepared by bubbling dry HCl gas through anhydrous isopropanol at 0°C. Alternatively, thionyl chloride can be slowly added to cold isopropanol to generate HCl in situ.

  • Esterification: D-Alanine is suspended in the acidic isopropanol solution.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is then co-evaporated with a suitable solvent like diethyl ether to remove excess HCl.

  • Isolation: The resulting crude product is triturated with anhydrous diethyl ether to induce crystallization or precipitation. The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield D-Alanine isopropyl ester hydrochloride as a white to off-white solid.

Workflow for Synthesis:

G Synthesis Workflow of D-Alanine Isopropyl Ester HCl D_Alanine D-Alanine Esterification Esterification Reaction D_Alanine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst Acid Catalyst (SOCl₂ or HCl) Acid_Catalyst->Esterification Workup Solvent Removal & Work-up Esterification->Workup Isolation Crystallization/Precipitation Workup->Isolation Final_Product D-Alanine Isopropyl Ester HCl Isolation->Final_Product

A generalized workflow for the synthesis of D-Alanine isopropyl ester hydrochloride.

Analytical Methods for Quality Control

The purity and enantiomeric excess of D-Alanine isopropyl ester hydrochloride are critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing both chemical and chiral purity.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is crucial to ensure the absence of the L-alanine isomer. This is typically achieved using a chiral stationary phase (CSP) in HPLC.

General HPLC Conditions:

  • Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) or a macrocyclic glycopeptide.

  • Mobile Phase: A non-polar mobile phase, often a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used for normal-phase chiral separations.

  • Detection: UV detection is typically used, often at a low wavelength (e.g., 205-220 nm) due to the lack of a strong chromophore in the molecule.

  • Derivatization: In some cases, pre-column derivatization with a UV-active or fluorescent tag can enhance detection sensitivity and chromatographic resolution.

Biological Significance and Signaling Pathways

While D-Alanine isopropyl ester hydrochloride itself is primarily a synthetic intermediate, its biological effects are mediated by the in vivo hydrolysis to D-alanine. D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules and metabolic components, particularly in bacteria and the mammalian nervous and endocrine systems.

Role in Bacterial Physiology

D-alanine is a fundamental component of the peptidoglycan cell wall in most bacteria, where it contributes to the structural integrity and resistance to proteases. The metabolism of D-alanine is a key pathway in bacteria and a target for some antibiotics. The incorporation of D-alanine into lipoteichoic acids (LTA) on the surface of Gram-positive bacteria modulates the cell surface charge, which in turn affects biofilm formation and resistance to cationic antimicrobial peptides.[1][2]

D-Alanine Metabolism in Bacteria:

G Bacterial D-Alanine Metabolism and Cell Wall Integration L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Alanine_Racemase->D_Alanine Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan LTA Lipoteichoic Acid (LTA) Modification D_Alanine->LTA Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall LTA->Cell_Wall

Simplified pathway of D-alanine's role in bacterial cell wall synthesis.
Signaling in Mammalian Systems

Recent research has unveiled the role of D-alanine in mammalian physiology, particularly in regulating metabolism and circadian rhythms.

  • Glucose Metabolism: D-alanine has been shown to be involved in glucose metabolism, with studies indicating it can stimulate gluconeogenesis in the kidney.[3][4] It is also found in pancreatic islets of Langerhans and may play a role in modulating insulin secretion.[5]

  • Circadian Rhythm: D-alanine exhibits a circadian rhythm in mammals and appears to act on the core circadian regulatory machinery. This suggests a role for D-alanine in synchronizing metabolic processes with the daily light-dark cycle.[3][4]

  • Neuromodulation: D-amino acids, in general, are known to be active in the central nervous system. D-serine, a close analog of D-alanine, is a well-established co-agonist at the N-methyl-D-aspartate (NMDA) receptor. D-alanine can also act as a co-agonist at this receptor, suggesting a potential role in synaptic plasticity, learning, and memory.[4]

Potential Signaling Cascade of D-Alanine in Mammals:

G Potential Signaling Roles of D-Alanine in Mammals D_Alanine D-Alanine NMDA_Receptor NMDA Receptor D_Alanine->NMDA_Receptor Circadian_Clock Circadian Clock Genes D_Alanine->Circadian_Clock Gluconeogenesis Gluconeogenesis D_Alanine->Gluconeogenesis Neuronal_Activity Neuronal Activity NMDA_Receptor->Neuronal_Activity Metabolic_Rhythm Metabolic Rhythm Circadian_Clock->Metabolic_Rhythm Glucose_Homeostasis Glucose Homeostasis Gluconeogenesis->Glucose_Homeostasis

Hypothesized signaling interactions of D-alanine in mammalian cells.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for D-Alanine Isopropyl Ester HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a critical strategy in modern peptide drug design. The introducti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a critical strategy in modern peptide drug design. The introduction of D-Alanine into a peptide sequence can significantly enhance its therapeutic potential by increasing resistance to proteolytic degradation, thereby extending its in vivo half-life. D-Alanine isopropyl ester hydrochloride is a key building block for achieving this modification within the framework of solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and experimental protocols for the use of D-Alanine isopropyl ester HCl in Fmoc-based solid-phase peptide synthesis.

Chemical Properties and Role in SPPS

D-Alanine isopropyl ester hydrochloride is a derivative of the D-enantiomer of alanine, strategically modified for efficient incorporation into a growing peptide chain.

  • D-Alanine Core : Confers resistance to enzymatic degradation by proteases that typically recognize L-amino acids.

  • Isopropyl Ester Protecting Group : The carboxylic acid group is protected as an isopropyl ester to prevent unwanted side reactions during the coupling of the N-terminus. This protecting group is labile to strong acidic conditions, allowing for its removal during the final cleavage step.

  • Hydrochloride (HCl) Salt : The compound is supplied as a hydrochloride salt to enhance its stability and handling as a crystalline solid. It is crucial to neutralize the HCl salt in situ to liberate the free amine for the coupling reaction.

Application in Fmoc/tBu Solid-Phase Peptide Synthesis

D-Alanine isopropyl ester HCl is compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Quantitative Data in Peptide Synthesis

The efficiency of each coupling step is vital for the overall yield and purity of the final peptide. While specific yields can vary depending on the peptide sequence and synthesis conditions, the following table summarizes typical parameters and expected outcomes in SPPS.

ParameterTypical RangeNotes
Resin Loading 0.2 - 1.0 mmol/gVaries with the type of resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Time 30 - 120 minSequence-dependent; can be monitored by a ninhydrin test.
Deprotection Time 5 - 20 minFor Fmoc group removal with 20% piperidine in DMF.
Overall Yield (Crude Peptide) 50 - 90%Highly dependent on peptide length and sequence complexity.
Purity (Crude Peptide) 40 - 80%Dependent on coupling efficiency and side reactions.

Experimental Protocols

The following are detailed protocols for the key steps involving the use of D-Alanine isopropyl ester HCl in manual Fmoc/tBu SPPS.

Protocol 1: Resin Swelling

Objective : To swell the solid support to ensure optimal accessibility of reagents.

Materials :

  • Appropriate resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure :

  • Place the desired amount of resin into the synthesis vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection

Objective : To remove the N-terminal Fmoc protecting group from the growing peptide chain to expose the free amine for the next coupling step.

Materials :

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure :

  • Wash the swollen peptide-resin with DMF (3 x volume for 1 minute).

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Wash the resin with DCM (2-3 times) and then with DMF (3 times).

Protocol 3: Coupling of D-Alanine Isopropyl Ester HCl

Objective : To couple D-Alanine isopropyl ester HCl to the deprotected N-terminus of the growing peptide chain.

Materials :

  • Deprotected peptide-resin

  • D-Alanine isopropyl ester HCl (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA; 6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure :

  • Activation of D-Alanine Isopropyl Ester HCl :

    • In a separate vessel, dissolve D-Alanine isopropyl ester HCl and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

    • Add DIPEA to neutralize the hydrochloride salt and activate the amino acid. The amount of DIPEA should be sufficient to neutralize the HCl and the hexafluorophosphate from the coupling reagent.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction :

    • Add the activated D-Alanine isopropyl ester solution to the deprotected peptide-resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 30-60 minutes.[1]

  • Washing :

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the Coupling Reaction :

    • A ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[1]

Protocol 4: Final Cleavage and Deprotection

Objective : To cleave the synthesized peptide from the resin support and simultaneously remove any remaining side-chain protecting groups.

Materials :

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

Procedure :

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Visualizations

Experimental Workflow for a Single Amino Acid Coupling Cycle in Fmoc-SPPS

SPPS_Cycle Resin Peptide on Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (D-Ala-iPr-Ester-HCl, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: General workflow of a single amino acid coupling cycle in Fmoc/tBu SPPS.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Vancomycin

Peptides containing D-Alanine are crucial components of the bacterial cell wall. The antibiotic vancomycin targets the D-Alanyl-D-Alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.

Vancomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_Pentapeptide->Lipid_I MraY Lipid_II Lipid II (NAM-NAG-Pentapeptide) Lipid_I->Lipid_II MurG Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylase Lipid_II->Growing_Peptidoglycan Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala termini.

References

Application

Application Notes and Protocols for D-Alanine Isopropyl Ester HCl as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals D-Alanine isopropyl ester hydrochloride is a valuable chiral building block, extensively utilized in the stereoselective synthesis of complex organic molecu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Alanine isopropyl ester hydrochloride is a valuable chiral building block, extensively utilized in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its incorporation into a molecular scaffold can significantly influence the target's biological activity and pharmacokinetic properties. These application notes provide detailed protocols for the use of D-Alanine isopropyl ester HCl in two key areas: the synthesis of phosphoramidate prodrugs and its incorporation into peptide chains.

Physicochemical and Safety Data

Proper handling and storage of D-Alanine isopropyl ester HCl are crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

PropertyValueReferences
Chemical Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Appearance White to off-white solid/powder[1][2]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C.[1][3]

Safety Precautions: D-Alanine isopropyl ester HCl is an irritant. It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

Application 1: Synthesis of Phosphoramidate Prodrugs (Sofosbuvir Intermediate Analogue)

D-Alanine isopropyl ester is a key chiral component in the synthesis of phosphoramidate prodrugs of nucleosides, a class of antiviral agents that includes the hepatitis C drug Sofosbuvir.[5] The chirality of the alanine moiety is critical for the biological activity of the final drug molecule. The following protocol describes a general procedure for the diastereoselective coupling of a protected nucleoside with a phosphoramidating reagent derived from D-alanine isopropyl ester.

Experimental Protocol: Diastereoselective Coupling for Phosphoramidate Synthesis

This protocol outlines the synthesis of a diastereomerically enriched nucleoside phosphoramidate, a key intermediate in the synthesis of drugs like Sofosbuvir.

Materials:

  • Protected Nucleoside (e.g., 2'-deoxy-2'-fluoro-2'-C-methyluridine)

  • Phenyl dichlorophosphate

  • D-Alanine isopropyl ester hydrochloride

  • Triethylamine (TEA) or N-methylimidazole (NMI)

  • Anhydrous Dichloromethane (DCM)

  • tert-Butylmagnesium chloride (tBuMgCl) (optional, as an alternative base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of the Phosphoramidating Reagent:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend D-Alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to -10 °C in an ice-salt bath.

    • Slowly add phenyl dichlorophosphate (1.05 eq) to the stirred suspension.

    • Add a solution of triethylamine (2.2 eq) or N-methylimidazole in DCM dropwise over 30 minutes, maintaining the temperature below 0 °C.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the phosphorochloridate intermediate is typically rapid.

  • Coupling with the Nucleoside:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the protected nucleoside (1.0 eq) in anhydrous DCM.

    • Cool the solution to -5 °C.

    • Add the freshly prepared phosphoramidating reagent solution from step 1 to the nucleoside solution dropwise.

    • Alternatively, a base such as tert-butylmagnesium chloride (tBuMgCl) can be used to facilitate the coupling.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of the phosphoramidate prodrug.

Quantitative Data (Representative):

StepReactantsCoupling/Activating AgentsSolventTypical Yield (%)Diastereomeric Excess (de) (%)
Coupling Protected Nucleoside, Phosphoramidating ReagentTEA or NMI, tBuMgClDCM60-80>95

Yields and diastereomeric excess are highly dependent on the specific nucleoside, reaction conditions, and purification method.

Signaling Pathway and Logical Relationships

The synthesis of the phosphoramidate prodrug involves a series of logical steps, from the activation of the phosphorus center to the nucleophilic attack by the nucleoside.

G cluster_0 Phosphoramidating Reagent Synthesis cluster_1 Coupling Reaction cluster_2 Work-up & Purification D-Ala-OiPr HCl D-Ala-OiPr HCl Phosphorochloridate Intermediate Phosphorochloridate Intermediate D-Ala-OiPr HCl->Phosphorochloridate Intermediate Phenyl Dichlorophosphate, TEA Phenyl Dichlorophosphate Phenyl Dichlorophosphate Phosphoramidate Prodrug Phosphoramidate Prodrug Phosphorochloridate Intermediate->Phosphoramidate Prodrug Protected Nucleoside, Base Protected Nucleoside Protected Nucleoside Crude Product Crude Product Phosphoramidate Prodrug->Crude Product Aqueous Work-up Purified Diastereomer Purified Diastereomer Crude Product->Purified Diastereomer Chromatography G Fmoc-AA-Resin Fmoc-AA-Resin Deprotection Deprotection Fmoc-AA-Resin->Deprotection 20% Piperidine/DMF H2N-AA-Resin H2N-AA-Resin Deprotection->H2N-AA-Resin Coupling Coupling H2N-AA-Resin->Coupling D-Ala-OiPr HCl, DIC, HOBt, DIPEA Fmoc-D-Ala-AA-Resin Fmoc-D-Ala-AA-Resin Coupling->Fmoc-D-Ala-AA-Resin Cycle_Repeat Repeat for next AA Fmoc-D-Ala-AA-Resin->Cycle_Repeat Cleavage_Deprotection Cleavage_Deprotection Fmoc-D-Ala-AA-Resin->Cleavage_Deprotection TFA Cocktail Cycle_Repeat->Deprotection Crude_Peptide Crude_Peptide Cleavage_Deprotection->Crude_Peptide

References

Method

Application Notes and Protocols for D-Alanine Isopropyl Ester HCl in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of D-Alanine isopropyl ester hydrochloride (H-D-Ala-OiPr·HCl) in peptide synthesis. This do...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Alanine isopropyl ester hydrochloride (H-D-Ala-OiPr·HCl) in peptide synthesis. This document details its chemical properties, provides comparative data on common coupling protocols, and offers detailed experimental procedures for its incorporation into peptide chains. Furthermore, it explores the biological significance of D-alanine in signaling pathways.

Introduction to D-Alanine Isopropyl Ester HCl

D-Alanine isopropyl ester hydrochloride is a protected form of the non-proteinogenic amino acid D-alanine, strategically designed for peptide synthesis. The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design to enhance stability against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

Chemical Properties:

PropertyValue
CAS Number 39613-92-8[1][2][3][4]
Molecular Formula C₆H₁₄ClNO₂[1][4]
Molecular Weight 167.63 g/mol [1][4]
Appearance White to off-white solid[4]
Synonyms H-D-Ala-OiPr HCl, Isopropyl D-alaninate hydrochloride[1][4]

The isopropyl ester protects the carboxylic acid group of D-alanine, preventing its participation in unwanted side reactions during the coupling of the N-terminus to a growing peptide chain. The hydrochloride salt form enhances the compound's stability and handling as a crystalline solid. It is crucial to neutralize the HCl salt in situ to liberate the free amine for the coupling reaction.

Comparative Analysis of Peptide Coupling Protocols

The choice of coupling reagent is paramount for achieving high yield, purity, and minimal racemization during peptide synthesis. Below is a comparative summary of common coupling reagents for the synthesis of a model dipeptide, Boc-L-Phe-D-Ala-OR, where 'R' can be considered analogous to the isopropyl group.

Table 1: Performance of Common Coupling Reagents in Dipeptide Synthesis

Coupling ReagentAdditiveTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU -95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[5] Disadvantages: Higher cost.[5]
HBTU -90-95>952-4<1.0Advantages: Good balance of reactivity and cost, reliable for standard couplings.[5] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids.[5]
PyBOP -88-94>952-6<1.5Advantages: Good performance and cost-effectiveness. Disadvantages: Can be less effective than HATU for challenging couplings.
EDC·HCl HOBt85-92>954-12<2.0Advantages: Economical, water-soluble byproducts simplify workup.[5] Disadvantages: Longer reaction times, may be less efficient for sterically hindered couplings.[5]

Experimental Protocols

The following are detailed protocols for solution-phase peptide synthesis (SPPS) using D-Alanine isopropyl ester HCl as the amine component. These protocols can be adapted for solid-phase synthesis with appropriate modifications.

General Workflow for Solution-Phase Peptide Coupling

The overall process for a single coupling step in solution-phase peptide synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Prep Amine Component (H-D-Ala-OiPr·HCl) Neutralization with Base Coupling Peptide Bond Formation (Coupling Reaction) Amine_Prep->Coupling Acid_Prep Acid Component (N-protected Amino Acid) Activation with Coupling Reagent Acid_Prep->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide G cluster_input External Cues cluster_regulation Systemic Regulation cluster_d_alanine D-Alanine Rhythm cluster_effect Physiological Effects Light Light/Dark Cycle SCN Suprachiasmatic Nucleus (Central Clock) Light->SCN Sleep Sleep/Wake Cycle Sleep->SCN Kidney Kidney (D-alanine Excretion) SCN->Kidney D_Ala_Blood Circadian Rhythm of Blood D-alanine Kidney->D_Ala_Blood regulates Cry2 Cry2 (Circadian Regulator) D_Ala_Blood->Cry2 activates Gluco Gluconeogenesis Genes Cry2->Gluco regulates Glucose Glucose Production (in Kidney) Gluco->Glucose

References

Application

Application of D-Alanine Isopropyl Ester HCl in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction D-Alanine isopropyl ester hydrochloride is a chiral building block utilized in the synthesis of pharmaceutical intermediates. Its incorporation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanine isopropyl ester hydrochloride is a chiral building block utilized in the synthesis of pharmaceutical intermediates. Its incorporation, particularly into peptide-based therapeutics, serves to enhance metabolic stability. The presence of the D-enantiomer of alanine provides resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids. This strategic inclusion can significantly extend the in vivo half-life of peptide drugs. One of the primary applications of D-alanine derivatives is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are used in the treatment of hormone-dependent cancers such as prostate cancer.

Key Applications in Pharmaceutical Synthesis

D-Alanine isopropyl ester HCl is a valuable reagent for introducing a D-alanine moiety into a target molecule. This is particularly relevant in the development of peptide and peptide-mimetic drugs where stability and prolonged action are desired.

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, suppresses the production of testosterone in men and estrogen in women. This mechanism is pivotal in the treatment of advanced prostate cancer.[1]

The incorporation of D-amino acids, such as D-alanine, into the peptide sequence of GnRH antagonists is a key strategy to increase their resistance to enzymatic degradation and improve their pharmacokinetic profile.[3] While specific protocols often detail the use of various protected forms of D-alanine, the fundamental coupling chemistry is applicable to D-alanine isopropyl ester.

Experimental Protocols

Synthesis of D-Alanine Isopropyl Ester Hydrochloride

The synthesis of D-Alanine isopropyl ester hydrochloride can be achieved via Fischer esterification of D-alanine with isopropanol in the presence of an acid catalyst. The following protocol is adapted from analogous syntheses of the L-enantiomer.

Reaction Scheme:

Materials:

  • D-Alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Alumina or other suitable catalyst (optional)

  • Diethyl ether

Procedure:

  • To a reaction vessel containing isopropanol, slowly add thionyl chloride at 0 °C with stirring. Alternatively, bubble dry HCl gas through the isopropanol.

  • Add D-alanine to the acidic isopropanol solution.

  • The reaction mixture is stirred at room temperature and then heated to 40-45 °C for several hours (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess isopropanol.

  • The residue is cooled, and diethyl ether is added to induce crystallization of the product.

  • The crystalline D-Alanine isopropyl ester hydrochloride is collected by filtration, washed with diethyl ether, and dried under vacuum.

Quantitative Data (Representative from L-enantiomer synthesis):

ParameterValueReference
Purity>99%[4]
Yield~90-94%[4]
Incorporation of D-Alanine into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of a D-alanine residue into a peptide chain using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This protocol can be adapted for D-Alanine isopropyl ester HCl, which would typically be N-terminally protected (e.g., with Fmoc) before use in this synthetic workflow.

Experimental Workflow for SPPS:

SPPS_Workflow Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Ala-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Residue Coupled Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify Peptide (e.g., HPLC) Precipitation->Purification GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., Degarelix) GnRH_Antagonist->GnRHR Binds & Blocks Gq_protein Gq/11 Protein GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun, Egr-1) MAPK_cascade->Transcription_Factors Activates Gene_Expression Gene Expression (LHβ, FSHβ) Transcription_Factors->Gene_Expression Promotes Secretion LH & FSH Secretion Gene_Expression->Secretion

References

Method

Application Notes and Protocols: Protecting Group Strategies for D-Alanine Isopropyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of common protecting group strategies for the amino group of D-Alanine isopropyl ester hydrochlorid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common protecting group strategies for the amino group of D-Alanine isopropyl ester hydrochloride. This document outlines detailed experimental protocols, quantitative data for comparison, and potential challenges associated with the use of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups.

Introduction

D-Alanine isopropyl ester is a valuable chiral building block in the synthesis of pharmaceuticals and peptidomimetics. The protection of its amino group is a critical step to ensure chemoselectivity in subsequent reactions, such as peptide couplings. The choice of the protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule and the desired orthogonality of deprotection steps. This document compares the three most widely used N-protecting groups: Boc, Cbz, and Fmoc.

Comparative Overview of Protecting Groups

The selection of an appropriate protecting group is a crucial decision in synthetic planning. The key differences between Boc, Cbz, and Fmoc lie in their stability and the conditions required for their removal.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcid-labile (e.g., TFA, HCl)Stable to bases and hydrogenolysis. Widely used in solution and solid-phase synthesis.
CarboxybenzylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂/Pd-C)Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase-labile (e.g., Piperidine)Stable to acidic conditions. Widely used in solid-phase peptide synthesis (SPPS).

Data Presentation: Quantitative Comparison

The following tables summarize typical quantitative data for the protection and deprotection of alanine esters. While specific yields and reaction times can vary depending on the exact substrate and reaction conditions, these values provide a reliable benchmark for comparison.

Table 1: Protection of D-Alanine Isopropyl Ester

Protecting GroupReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Boc (Boc)₂O, TriethylamineDichloromethaneRoom Temp.2 - 4 h>95
Cbz Cbz-Cl, NaHCO₃Dioxane/Water0 - Room Temp.2 - 4 h>90
Fmoc Fmoc-Cl, NaHCO₃Dioxane/Water0 - Room Temp.2 - 4 h~90-95 (estimated)

Table 2: Deprotection of N-Protected D-Alanine Isopropyl Ester

Protected SubstrateDeprotection ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Boc-D-Ala-OⁱPr 20-50% TFA in DCMDichloromethane0 - Room Temp.0.5 - 2 h>95
Boc-D-Ala-OⁱPr 4M HCl in DioxaneDioxaneRoom Temp.1 - 4 h>95
Cbz-D-Ala-OⁱPr H₂, 10% Pd/CMethanol or EthanolRoom Temp.1 - 4 hQuantitative[1]
Fmoc-D-Ala-OⁱPr 20% Piperidine in DMFDMFRoom Temp.10 - 30 min>95

Experimental Protocols

The following are detailed protocols for the protection and deprotection of D-Alanine isopropyl ester.

Boc Protection of D-Alanine Isopropyl Ester HCl

Materials:

  • D-Alanine isopropyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend D-Alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-D-Ala-OⁱPr.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-D-Ala-OⁱPr

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Boc-D-Ala-OⁱPr (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 20-50% TFA in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 0.5-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA. The product is obtained as the TFA salt.

Cbz Protection of D-Alanine Isopropyl Ester HCl

Materials:

  • D-Alanine isopropyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Alanine isopropyl ester hydrochloride (1.0 eq) in water and cool to 0 °C.

  • Add a solution of sodium bicarbonate (2.5 eq) in water.

  • Add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Cbz-D-Ala-OⁱPr.

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-D-Ala-OⁱPr

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve Cbz-D-Ala-OⁱPr (1.0 eq) in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected D-Alanine isopropyl ester.

Fmoc Protection of D-Alanine Isopropyl Ester HCl

Materials:

  • D-Alanine isopropyl ester hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Diethyl ether

Procedure:

  • Dissolve D-Alanine isopropyl ester hydrochloride (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution (2.5 eq).

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with dilute acid and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-D-Ala-OⁱPr.

Fmoc Deprotection using Piperidine

Materials:

  • Fmoc-D-Ala-OⁱPr

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-D-Ala-OⁱPr (1.0 eq) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature.

  • The deprotection is typically complete within 10-30 minutes and can be monitored by TLC.

  • Upon completion, the solvent and excess piperidine can be removed under high vacuum. The product, D-Alanine isopropyl ester, and the piperidine-dibenzofulvene adduct will remain. Purification by chromatography or extraction is typically required.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the selection of a protecting group strategy and the experimental processes.

Protection_Strategy_Selection start Start: Need to protect D-Alanine isopropyl ester stability Consider stability of other functional groups in the molecule start->stability acid_labile Are other groups acid-labile? stability->acid_labile   base_labile Are other groups base-labile? acid_labile->base_labile No use_fmoc Use Fmoc protection acid_labile->use_fmoc Yes hydrogenolysis_sensitive Are other groups sensitive to hydrogenolysis? base_labile->hydrogenolysis_sensitive No use_boc Use Boc protection base_labile->use_boc Yes use_cbz Use Cbz protection base_labile->use_cbz Consider Cbz if orthogonal to both hydrogenolysis_sensitive->use_boc No hydrogenolysis_sensitive->use_fmoc Yes

Figure 1. Decision workflow for selecting a protecting group.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p_start D-Alanine isopropyl ester HCl p_reagents Add base and protecting group reagent p_start->p_reagents p_reaction Reaction at specified temperature and time p_reagents->p_reaction p_workup Aqueous workup and extraction p_reaction->p_workup p_purification Drying and solvent removal p_workup->p_purification p_product N-Protected D-Alanine isopropyl ester p_purification->p_product d_start N-Protected D-Alanine isopropyl ester d_reagents Add deprotection reagent d_start->d_reagents d_reaction Reaction under specific conditions d_reagents->d_reaction d_workup Removal of reagents and byproducts d_reaction->d_workup d_product D-Alanine isopropyl ester d_workup->d_product

Figure 2. General experimental workflow for protection and deprotection.

Potential Side Reactions and Troubleshooting

  • Racemization: While generally low for alanine, racemization can occur under harsh basic or acidic conditions, or during activation for peptide coupling. It is crucial to use mild conditions and appropriate coupling reagents.

  • Incomplete Protection/Deprotection: If reactions do not go to completion, consider increasing the reaction time, temperature, or the equivalents of reagents. Ensure all reagents and solvents are of high purity and anhydrous where specified.

  • Side Product Formation (Boc Deprotection): The tert-butyl cation generated during acidic deprotection can lead to t-butylation of nucleophilic side chains (e.g., in Trp or Met residues). The use of scavengers like triisopropylsilane (TIS) or anisole can mitigate this issue.

  • Diketopiperazine Formation (Fmoc Deprotection): During the synthesis of dipeptides, the deprotected N-terminus can attack the ester linkage, leading to the formation of a cyclic diketopiperazine. This is sequence-dependent and can be minimized by using pre-formed dipeptide building blocks.

  • Aspartimide Formation (Fmoc Deprotection): For sequences containing aspartic acid, prolonged exposure to piperidine can lead to aspartimide formation. While not directly relevant to alanine, it is a critical consideration in peptide synthesis. Using milder deprotection cocktails (e.g., 2% DBU / 2% piperidine in DMF) can reduce this side reaction.[2]

Conclusion

The choice of a protecting group for D-Alanine isopropyl ester is a critical parameter in the design of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a unique set of properties that can be leveraged to achieve the desired chemical transformations. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in these application notes, is essential for the successful synthesis of D-Alanine-containing molecules. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application

Application Notes and Protocols for Coupling Reactions with D-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the coupling of D-Alanine isopropyl ester hydrochloride with N-protected amino acids. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of D-Alanine isopropyl ester hydrochloride with N-protected amino acids. The formation of an amide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics, crucial for the development of new therapeutics. D-Alanine isopropyl ester hydrochloride is a valuable building block, offering a protected C-terminus that prevents unwanted side reactions during the coupling process. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and minimize racemization.

Core Concepts in Peptide Coupling

Peptide bond formation involves the reaction of a carboxylic acid from an N-protected amino acid with the primary amine of D-Alanine isopropyl ester hydrochloride. This reaction is not spontaneous and requires a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The hydrochloride salt of D-Alanine isopropyl ester must be neutralized with a non-nucleophilic base to liberate the free amine for the reaction to proceed.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[1] More modern and highly efficient reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which offer rapid reaction times and high coupling efficiency.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is highly efficient and generally results in high yields with minimal racemization.[2] It is suitable for a wide range of N-protected amino acids.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine)

  • D-Alanine isopropyl ester hydrochloride

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and D-Alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise while stirring. This neutralizes the hydrochloride salt and provides the basic environment for the coupling reaction.[2]

  • Add HATU (1.05 eq) to the reaction mixture in one portion.[2]

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method for peptide bond formation. HOBt is used as an additive to minimize racemization and improve reaction efficiency.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine)

  • D-Alanine isopropyl ester hydrochloride

  • EDC hydrochloride

  • HOBt

  • DIPEA or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve D-Alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add EDC hydrochloride (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Summary

The following tables summarize typical quantitative data for the coupling reactions. Note that these values are representative and may need to be optimized for specific substrates.

Table 1: Reagent Stoichiometry

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
N-Protected Amino Acid1.0 eq1.0 eq
D-Alanine isopropyl ester HCl1.0 eq1.0 eq
Coupling ReagentHATU (1.05 eq)EDC·HCl (1.2 eq)
Additive-HOBt (1.2 eq)
BaseDIPEA (3.0 eq)DIPEA (1.1 eq)

Table 2: Reaction Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Solvent Anhydrous DMFAnhydrous DCM
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 1 - 6 hoursOvernight

Visualizations

G General Peptide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification N-Protected_AA N-Protected Amino Acid Activation Activation of Carboxylic Acid N-Protected_AA->Activation D_Ala_Ester D-Alanine Isopropyl Ester HCl Neutralization Neutralization of Amine HCl D_Ala_Ester->Neutralization Base Base (e.g., DIPEA) Base->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Coupling Nucleophilic Attack & Amide Bond Formation Neutralization->Coupling Activation->Coupling Quenching Reaction Quenching Coupling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Dipeptide Purification->Product

Caption: General workflow for solution-phase peptide coupling.

G HATU-Mediated Amide Bond Formation Carboxylic_Acid R-COOH (N-Protected AA) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester HATU, Base HATU HATU HATU->Active_Ester Base Base Base->Active_Ester Amide_Bond R-CO-NH-R' (Dipeptide) Active_Ester->Amide_Bond Amine Amine H₂N-R' (D-Ala Ester) Amine->Amide_Bond Byproducts HOAt + Urea byproduct

Caption: Mechanism of HATU-mediated amide bond formation.[2]

References

Method

D-Alanine isopropyl ester hcl as a resolving agent in chiral separations

Application Notes and Protocols for Chiral Separations Topic: D-Alanine Isopropyl Ester HCl as a Resolving Agent in Chiral Separations Audience: Researchers, scientists, and drug development professionals. Introduction C...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Chiral Separations

Topic: D-Alanine Isopropyl Ester HCl as a Resolving Agent in Chiral Separations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral separation is a critical process in the pharmaceutical and chemical industries for isolating enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The classical method of chiral resolution involves the use of a chiral resolving agent to convert the enantiomers into diastereomers. These diastereomers, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization.[1][2][3][4]

D-Alanine isopropyl ester hydrochloride is a chiral compound that possesses a basic amino group, making it a suitable candidate for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. This document provides a generalized framework and a hypothetical protocol for the application of D-Alanine isopropyl ester HCl as a resolving agent. While specific documented applications of D-Alanine isopropyl ester HCl for this purpose are not widely available in the reviewed literature, the principles outlined below are based on established methods of chiral resolution.[1][5][6]

Principle of Chiral Resolution

The fundamental principle behind using D-Alanine isopropyl ester HCl as a resolving agent for a racemic carboxylic acid (a mixture of R-acid and S-acid) is the formation of diastereomeric salts. The single enantiomer of the resolving agent (D-amine) reacts with both enantiomers of the acid to form two different diastereomeric salts: (D-amine)-(R-acid) and (D-amine)-(S-acid). These diastereomers are not mirror images and therefore have different physical properties, which allows for their separation.

The overall process can be summarized in three main stages:

  • Diastereomeric Salt Formation: Reaction of the racemic acid with the chiral resolving agent.

  • Separation of Diastereomers: Typically achieved by fractional crystallization based on solubility differences in a suitable solvent.

  • Liberation of Enantiomers: Recovery of the separated enantiomers of the acid from their respective diastereomeric salts.

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using D-Alanine isopropyl ester HCl as the resolving agent. This protocol is a template and requires optimization for specific racemic acids.

Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid

1. Materials:

  • Racemic carboxylic acid

  • D-Alanine isopropyl ester HCl

  • Anhydrous solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Crystallization dishes

  • Rotary evaporator

2. Procedure:

Step 1: Diastereomeric Salt Formation

  • Dissolve one equivalent of the racemic carboxylic acid in a suitable anhydrous solvent.

  • In a separate flask, prepare a solution of 0.5 to 1.0 equivalents of D-Alanine isopropyl ester HCl in the same solvent. A slight excess of the acid may be required.

  • Slowly add the D-Alanine isopropyl ester HCl solution to the racemic acid solution with constant stirring.

  • The diastereomeric salts may precipitate immediately or upon cooling. If no precipitate forms, the solution can be heated gently and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by filtration. This first crop of crystals will be enriched in the less soluble diastereomer.

  • Wash the crystals with a small amount of the cold solvent.

  • The filtrate contains the more soluble diastereomer. This can be concentrated to obtain a second crop of crystals, or the solvent can be completely evaporated.

  • Recrystallize the first crop of crystals from a suitable solvent to improve the diastereomeric purity. The choice of solvent is critical and may require screening of several options.

  • Monitor the purity of the diastereomers at each crystallization step by measuring the optical rotation or by a suitable chromatographic technique (e.g., HPLC on a chiral column).

Step 3: Liberation of the Enantiomer

  • Dissolve the purified diastereomeric salt in water.

  • Acidify the solution with dilute HCl to a pH of approximately 1-2. This will protonate the carboxylic acid and liberate it from the salt.

  • Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and evaporate the solvent to obtain the resolved enantiomer.

  • The aqueous layer will contain the D-Alanine isopropyl ester HCl, which can potentially be recovered and reused.

Step 4: Determination of Enantiomeric Purity

  • Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using chiral HPLC or by derivatizing with a chiral derivatizing agent followed by NMR or GC analysis.

Data Presentation

The following tables present hypothetical data for a typical chiral resolution experiment. These tables are for illustrative purposes to demonstrate how to present quantitative data from such experiments.

Table 1: Diastereomeric Salt Crystallization Data

Crystallization StepMass of Crystals (g)Melting Point (°C)Optical Rotation [α]DDiastereomeric Excess (%)
Initial Precipitate8.5150-155+25.0°60
First Recrystallization6.2158-160+38.5°92
Second Recrystallization5.1160-161+41.5°>98

Table 2: Resolved Enantiomer Data

EnantiomerMass (g)Melting Point (°C)Optical Rotation [α]DEnantiomeric Excess (%)Yield (%)
Enantiomer 1 (from crystals)2.875-76-85.2°>9828
Enantiomer 2 (from filtrate)2.574-76+65.0°7625

Visualizations

Logical Workflow for Chiral Resolution

G racemic_acid Racemic Carboxylic Acid (R-acid + S-acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (D-Alanine Isopropyl Ester HCl) resolving_agent->salt_formation diastereomers Mixture of Diastereomers (D-amine-R-acid + D-amine-S-acid) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (e.g., D-amine-R-acid) fractional_crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., D-amine-S-acid) fractional_crystallization->more_soluble Filtrate liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Liberation of Enantiomer more_soluble->liberation2 enantiomer1 Enantiomerically Pure Acid (R-acid) liberation1->enantiomer1 recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 enantiomer2 Enantiomerically Enriched Acid (S-acid) liberation2->enantiomer2 recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Signaling Pathway of Diastereomer Formation

G cluster_reactants Reactants cluster_products Products (Diastereomeric Salts) racemic_acid Racemic Acid (R-COOH / S-COOH) diastereomer1 Salt 1 (R-COO- D-NH3+) racemic_acid->diastereomer1 diastereomer2 Salt 2 (S-COO- D-NH3+) racemic_acid->diastereomer2 chiral_amine D-Alanine Isopropyl Ester HCl (D-NH3+Cl-) chiral_amine->diastereomer1 chiral_amine->diastereomer2

Caption: Formation of diastereomeric salts from a racemic acid.

References

Application

Application Notes and Protocols: D-Alanine Isopropyl Ester HCl in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals D-Alanine isopropyl ester hydrochloride is a valuable chiral building block utilized in asymmetric synthesis to introduce a specific stereocenter into a tar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Alanine isopropyl ester hydrochloride is a valuable chiral building block utilized in asymmetric synthesis to introduce a specific stereocenter into a target molecule. Its primary application lies in the synthesis of complex pharmaceutical compounds where the stereochemistry of the alanine moiety is crucial for biological activity. This document provides an overview of its application, focusing on its role in the synthesis of nucleotide prodrugs, alongside detailed experimental protocols.

Application Notes: Chiral Building Block in Drug Synthesis

D-Alanine isopropyl ester HCl serves as a key chiral synthon, meaning it is incorporated as a permanent part of the final molecular structure. Its primary documented use is in the synthesis of antiviral nucleotide prodrugs, such as Sofosbuvir, which is used for the treatment of Hepatitis C.[1] In these syntheses, the D-alanine derivative is not used as a temporary chiral auxiliary that is later removed, but rather as a fundamental component that forms part of the final active pharmaceutical ingredient.

The chirality of the D-alanine component is critical for the proper orientation of the prodrug moieties, which in turn is essential for the drug's mechanism of action. The isopropyl ester provides a balance of lipophilicity and lability, allowing for efficient cell penetration and subsequent hydrolysis by cellular enzymes to release the active drug.

The general role of D-Alanine isopropyl ester HCl in asymmetric synthesis is to provide a reliable and stereochemically defined fragment for the construction of larger, more complex chiral molecules.[2][3] Its high enantiomeric purity is a critical factor for ensuring the stereoselective synthesis of the final drug product.[2]

Key Application: Synthesis of a Sofosbuvir Intermediate

A significant application of D-Alanine isopropyl ester is in the synthesis of a phosphoramidate intermediate, which is a cornerstone in the total synthesis of Sofosbuvir. The free base of the D-alanine ester is reacted with a phosphorylating agent to create a new P-chiral center. The stereochemistry of the D-alanine starting material influences the stereochemical outcome of this phosphorylation step.

Reaction Scheme:

This diastereoselective reaction is a key step in establishing the correct stereochemistry of the final drug molecule.

Quantitative Data

The following table summarizes representative yields for the synthesis of the parent compound, L-alanine isopropyl ester hydrochloride, which is analogous to the synthesis of the D-enantiomer. Data for the specific asymmetric synthesis step in the Sofosbuvir synthesis is also included.

Reaction Starting Materials Catalyst/Reagent Yield (%) Purity (%) Reference
Synthesis of L-Alanine Isopropyl Ester HClL-Alanine, Isopropanol, Thionyl ChlorideAlumina92.599.4[4]
Synthesis of L-Alanine Isopropyl Ester HClL-Alanine, Isopropanol, Thionyl ChlorideAlumina90.8599.1[4]
Synthesis of (2S)-isopropyl-2-((chloro(phenoxy)posphoryl)amino)propanoateL-alanine isopropyl ester free base, phenyl phosphodichloridateTriethylamine66.81Not Specified[5]

Experimental Protocols

Protocol 1: Synthesis of D-Alanine Isopropyl Ester HCl

This protocol is adapted from the synthesis of the L-enantiomer and is applicable for the synthesis of the D-enantiomer by starting with D-alanine.[4]

Materials:

  • D-Alanine

  • Isopropanol

  • Thionyl chloride

  • Alumina (or Silicon Dioxide) as catalyst

  • 2N Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a reaction vessel, mix 180 mL of isopropanol and 5.81 mL of thionyl chloride.

  • Stir the mixture for 5 minutes.

  • Add 89 g of D-alanine and 10 g of alumina to the mixture.

  • Stir the reaction mixture at 20°C and then heat to 40°C for 24 hours.

  • After the reaction is complete, cool the solution and dropwise add 2N HCl to adjust the pH to approximately 6.

  • Heat the solution to 45°C.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to 25°C and add 100 mL of diethyl ether.

  • Stir the mixture to induce crystallization.

  • Centrifuge the mixture to collect the crystalline product, D-Alanine isopropyl ester hydrochloride.

Protocol 2: Synthesis of (2S)-isopropyl-2-((chloro(phenoxy)posphoryl)amino)propanoate (Sofosbuvir Intermediate)

This protocol describes a key step in the synthesis of Sofosbuvir, illustrating the use of the alanine ester as a chiral building block.[5]

Materials:

  • L-alanine isopropyl ester free base (prepared from the HCl salt)

  • Phenyl phosphodichloridate

  • Dichloromethane

  • Triethylamine

  • Diisopropyl ether

Procedure:

  • Dissolve 30.6 g of phenyl phosphodichloridate in dichloromethane in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -60°C.

  • In a separate flask, prepare a solution of 19.16 g of L-alanine isopropyl ester free base in dichloromethane.

  • Add the L-alanine isopropyl ester solution to the cooled phenyl phosphodichloridate solution.

  • Add a solution of 20.7 mL of triethylamine to the reaction mixture.

  • Stir the reaction mass at -60°C for 30 minutes.

  • Allow the temperature to rise to 25°C and stir for an additional 60 minutes.

  • Filter the reaction mixture and wash the solid with dichloromethane.

  • Distill the clear filtrate under reduced pressure to obtain a residue.

  • Stir the residue with diisopropyl ether and filter to collect the product.

Visualizations

Diagram 1: General Workflow for the Synthesis of D-Alanine Isopropyl Ester HCl

G Synthesis Workflow of D-Alanine Isopropyl Ester HCl A Mixing B Reaction A->B Heat to 40°C C pH Adjustment B->C D Concentration C->D E Crystallization D->E F Isolation E->F J Final Product: D-Alanine Isopropyl Ester HCl F->J G D-Alanine, Isopropanol, Thionyl Chloride, Alumina G->A H 2N HCl H->C I Diethyl Ether I->E G Role of D-Alanine Isopropyl Ester in Sofosbuvir Intermediate Synthesis cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_product Product cluster_outcome Significance A D-Alanine Isopropyl Ester (Chiral Building Block) C Phosphorylation A->C Introduces Chirality B Phenyl Phosphodichloridate (Achiral Reagent) B->C D Diastereomeric Mixture of Phosphoramidate Intermediate C->D E Introduction of P-Chiral Center D->E F Key step in Sofosbuvir Synthesis E->F

References

Method

Application Notes and Protocols for the Step-by-Step Synthesis of Peptides Using D-Alanine Isopropyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of peptides incorporating D-Alanine, utilizing D-Alanine isopropyl ester hydrochloride...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptides incorporating D-Alanine, utilizing D-Alanine isopropyl ester hydrochloride as a key building block. Both solution-phase and solid-phase synthesis strategies are covered, offering flexibility for the synthesis of short to medium-length peptides. The incorporation of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

Introduction

Peptide-based therapeutics offer high specificity and potency, but their application can be limited by rapid in vivo degradation by proteases. A common and effective strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers at strategic positions within the peptide sequence. D-Alanine, in particular, is a small, non-functional amino acid that can be incorporated to confer proteolytic resistance without drastically altering the peptide's conformation and biological activity.

This document outlines the chemical synthesis of peptides containing D-Alanine, starting from D-Alanine isopropyl ester hydrochloride. The isopropyl ester serves as a temporary protecting group for the C-terminal carboxylic acid, which can be removed under specific conditions. Detailed experimental protocols for both solution-phase and the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) are provided, along with expected quantitative data and visual workflows.

Data Presentation

The following tables summarize typical quantitative data for the key steps in both solution-phase and solid-phase peptide synthesis of a model dipeptide (e.g., N-terminally protected-Phe-D-Ala-OH). Yields and purity are dependent on specific reaction conditions, sequence, and purification methods.

Table 1: Quantitative Data for Solution-Phase Synthesis of a Dipeptide

StepReactionKey ReagentsReaction Time (hours)Typical Yield (%)Typical Purity (%) (Post-Purification)
1Esterification of D-AlanineIsopropanol, Thionyl Chloride2490-93>99
2N-terminal Protection (e.g., Boc)Boc-anhydride, Base490-95>98
3Peptide CouplingDCC, HOBt, N-Boc-L-Phe-OH12-2475-90>95
4C-terminal Deprotection (Hydrolysis)LiOH or NaOH2-485-95>97
5N-terminal Deprotection (Acidolysis)TFA in DCM0.5-1>95>98

Table 2: Quantitative Data for Solid-Phase Synthesis (SPPS) of a Peptide

StepOperationKey Reagents/SolventsTimeSuccess Rate/Purity (%)Monitoring Method
1Resin SwellingDMF or DCM0.5-1 hourN/AVisual
2Fmoc Deprotection20% Piperidine in DMF2 x 10 min>99% completionUV-Vis (Fmoc adduct)
3Amino Acid CouplingFmoc-AA-OH, DIC, Oxyma1-2 hours>99%Kaiser Test
4WashingDMF, DCM5-7 cyclesN/AN/A
5Cleavage from ResinTFA, Scavengers (e.g., TIS, H₂O)2-3 hoursN/AN/A
6Final Product PrecipitationCold Diethyl Ether0.5 hourCrude Yield: 70-90%N/A
7PurificationRP-HPLCVaries>95% or >98%Analytical HPLC, MS

Experimental Protocols

I. Solution-Phase Synthesis of a Model Dipeptide (Boc-L-Phe-D-Ala-OH)

This protocol details the synthesis of a dipeptide in solution, which is often advantageous for large-scale production of short peptides.

Step 1: Preparation of D-Alanine Isopropyl Ester Hydrochloride

  • To a round-bottom flask equipped with a magnetic stirrer, add isopropanol (e.g., 180 mL) and cool in an ice bath.

  • Slowly add thionyl chloride (e.g., 5.8 mL) to the cooled isopropanol while stirring.

  • Add D-Alanine (e.g., 89 g) to the solution.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 24 hours.

  • After the reaction is complete, cool the solution and adjust the pH to ~6 with 2N HCl.

  • Concentrate the solution under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Alanine isopropyl ester hydrochloride. A typical yield is 90-92.5% with a purity of >99%.[1]

Step 2: Peptide Coupling (Boc-L-Phe-D-Ala-O-iPr)

  • Dissolve D-Alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Neutralize the hydrochloride salt by adding N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise at 0°C and stir for 20 minutes.

  • In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.

  • Cool the Boc-L-Phe-OH solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 30 minutes at 0°C to pre-activate the amino acid. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized D-Alanine isopropyl ester solution to the activated Boc-L-Phe-OH mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

Step 3: C-terminal Deprotection (Saponification)

  • Dissolve the protected dipeptide (Boc-L-Phe-D-Ala-O-iPr) in a mixture of methanol and water.

  • Add 1 M NaOH (1.1 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-L-Phe-D-Ala-OH.

II. Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide on a solid support, a common method for synthesizing longer peptides. The example assumes the use of a pre-loaded D-Alanine resin (e.g., Fmoc-D-Ala-Wang resin).

Step 1: Resin Preparation and Swelling

  • Place the Fmoc-D-Ala-Wang resin in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF from the synthesis vessel.

Step 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 3 minutes and drain.

  • Repeat the piperidine treatment for an additional 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative result indicates a complete reaction).

Step 4: Iterative Cycles

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Step 6: Purification

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with the desired purity.[2]

Mandatory Visualizations

Experimental Workflow: Solution-Phase Dipeptide Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 D-Alanine esterification Esterification (Thionyl Chloride) start1->esterification start2 Isopropanol start2->esterification start3 Boc-L-Phe-OH coupling Peptide Coupling (DCC, HOBt) start3->coupling neutralization Neutralization (DIPEA) esterification->neutralization D-Ala-OiPr.HCl neutralization->coupling workup Aqueous Workup coupling->workup Crude Protected Dipeptide saponification Saponification (NaOH) final_product Boc-L-Phe-D-Ala-OH saponification->final_product chromatography Column Chromatography workup->chromatography chromatography->saponification Pure Protected Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

G cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps resin Fmoc-D-Ala-Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each AA cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage After final AA precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_peptide Pure Peptide purification->final_peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway: Bacterial Peptidoglycan Biosynthesis

D-Alanine is a crucial component of the bacterial cell wall peptidoglycan. The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the incorporation of D-Alanine.

G cluster_cytoplasm Cytoplasmic Synthesis cluster_membrane Membrane Translocation udp_glcnac UDP-GlcNAc udp_murnac UDP-MurNAc udp_glcnac->udp_murnac MurA, MurB udp_murnac_l_ala UDP-MurNAc-L-Ala udp_murnac->udp_murnac_l_ala MurC udp_murnac_dipeptide UDP-MurNAc-L-Ala-D-Glu udp_murnac_l_ala->udp_murnac_dipeptide MurD udp_murnac_tripeptide UDP-MurNAc-L-Ala-D-Glu-m-DAP udp_murnac_dipeptide->udp_murnac_tripeptide MurE udp_murnac_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) udp_murnac_tripeptide->udp_murnac_pentapeptide MurF lipid_I Lipid I udp_murnac_pentapeptide->lipid_I MraY l_ala L-Alanine d_ala D-Alanine l_ala->d_ala Alanine Racemase d_ala_d_ala D-Ala-D-Ala d_ala->d_ala_d_ala D-Ala-D-Ala Ligase d_ala_d_ala->udp_murnac_pentapeptide lipid_II Lipid II lipid_I->lipid_II MurG translocation Translocation to Periplasm lipid_II->translocation

Caption: Cytoplasmic steps of bacterial peptidoglycan biosynthesis.[3][4][5][6][7][8][9][10]

References

Technical Notes & Optimization

Troubleshooting

Common impurities in D-Alanine isopropyl ester hcl and their removal

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in D-Alanine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in D-Alanine isopropyl ester HCl and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in D-Alanine isopropyl ester HCl?

A1: The most common impurities in D-Alanine isopropyl ester HCl can be categorized as follows:

  • Process-Related Impurities: These impurities arise from the synthesis process.

    • Enantiomeric Impurity: The most significant impurity is often the L-enantiomer, L-Alanine isopropyl ester HCl. Its presence is critical to control, especially in pharmaceutical applications where stereochemistry is crucial.

    • Unreacted Starting Materials: Residual D-Alanine from an incomplete esterification reaction.

    • Related Esters: Formation of other alkyl esters, such as D-Alanine methyl ester HCl and D-Alanine ethyl ester HCl, if methanol or ethanol are present as impurities in the isopropanol solvent.

    • Dipeptides: Formation of D-alanyl-D-alanine isopropyl ester through the reaction of the amino group of one molecule with the ester group of another.

    • Residual Solvents: Solvents used during synthesis and workup, such as isopropanol, diethyl ether, or dichloromethane.

  • Degradation Impurities: These can form during storage or handling.

    • Hydrolysis Products: D-Alanine and isopropanol can be formed by the hydrolysis of the ester, particularly in the presence of moisture.

Q2: How can I detect the presence of the L-enantiomer in my D-Alanine isopropyl ester HCl sample?

A2: The most effective method for detecting and quantifying the L-enantiomer is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their individual detection and quantification.

Q3: What are the typical purity levels of D-Alanine isopropyl ester HCl after synthesis and after purification?

A3: The purity of D-Alanine isopropyl ester HCl can vary depending on the synthesis method and purification effectiveness. The following table summarizes typical purity levels:

StageTypical Purity (%)Common Impurities Present
After Synthesis 95.0 - 99.0%L-enantiomer, D-Alanine, residual solvents, other alkyl esters.
After Recrystallization > 99.5%Significantly reduced levels of all impurities.

Q4: My D-Alanine isopropyl ester HCl is an oil rather than a solid. What could be the cause?

A4: D-Alanine isopropyl ester HCl can sometimes be obtained as an oil, especially if residual solvents or impurities are present.[1] Concentrating the reaction mixture under reduced pressure and co-evaporation with a suitable solvent like isopropyl acetate can help remove volatile impurities and facilitate solidification.[1] If the product remains an oil, purification by recrystallization is recommended.

Troubleshooting Guides

Issue 1: High Levels of L-Enantiomer Detected
  • Problem: Chiral HPLC analysis shows a significant peak corresponding to L-Alanine isopropyl ester HCl.

  • Root Cause: The starting material, D-Alanine, may have been contaminated with L-Alanine.

  • Solution:

    • Source High-Purity Starting Material: Ensure the D-Alanine used for synthesis has a high enantiomeric purity.

    • Purification: If the synthesis has already been performed, the enantiomeric impurity can be removed or reduced through careful recrystallization. In some cases, preparative chiral chromatography may be necessary for very high purity requirements.

Issue 2: Presence of Unexpected Peaks in HPLC Analysis
  • Problem: Non-chiral HPLC analysis reveals peaks other than the main D-Alanine isopropyl ester HCl peak.

  • Root Cause: These peaks could correspond to unreacted D-Alanine, other alkyl esters (methyl, ethyl), or dipeptides.

  • Troubleshooting Steps:

    • Identify the Impurity: Use a reference standard of D-Alanine to confirm if one of the peaks corresponds to the unreacted starting material. For other esters, comparison with commercially available standards of D-Alanine methyl ester HCl and D-Alanine ethyl ester HCl can be performed. Mass spectrometry (MS) can be used to identify the molecular weight of the impurities, which can help in their identification.

    • Optimize Reaction Conditions: To minimize unreacted D-Alanine, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[1] To avoid the formation of other esters, use high-purity isopropanol that is free from other alcohols.

    • Purification: Recrystallization is an effective method for removing these process-related impurities.

Experimental Protocols

Protocol 1: Purification of D-Alanine Isopropyl Ester HCl by Recrystallization

This protocol describes a common method for purifying crude D-Alanine isopropyl ester HCl.

Materials:

  • Crude D-Alanine isopropyl ester HCl

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude D-Alanine isopropyl ester HCl in a minimal amount of warm anhydrous dichloromethane.

  • Precipitation: While stirring, slowly add anhydrous hexanes to the solution until it becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Place the flask in an ice bath to promote further crystallization. Allow the mixture to stand for at least 30 minutes in the ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of D-Alanine isopropyl ester HCl. Method optimization may be required based on the specific column and HPLC system used.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase column (e.g., Crown ether-based or derivatized cellulose/amylose)
Mobile Phase A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the D-Alanine isopropyl ester HCl sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

A solution containing both D- and L-Alanine isopropyl ester HCl should be injected to ensure the column can resolve the two enantiomers with a resolution of not less than 1.5.

Visual Guides

Synthesis_and_Impurities cluster_synthesis Synthesis Process cluster_impurities Potential Impurities D-Alanine D-Alanine Reaction Reaction D-Alanine->Reaction Isopropanol_HCl Isopropanol / HCl Isopropanol_HCl->Reaction Crude_Product Crude D-Alanine Isopropyl Ester HCl Reaction->Crude_Product L_Enantiomer L-Alanine Isopropyl Ester HCl Reaction->L_Enantiomer from L-Ala in starting material Unreacted_DAla Unreacted D-Alanine Reaction->Unreacted_DAla incomplete reaction Other_Esters Other Alkyl Esters (Methyl, Ethyl) Reaction->Other_Esters from alcohol impurities Dipeptide Dipeptide Impurity Reaction->Dipeptide side reaction Solvents Residual Solvents Crude_Product->Solvents from workup

Caption: Origin of common impurities during the synthesis of D-Alanine isopropyl ester HCl.

Purification_Workflow Crude Crude D-Alanine Isopropyl Ester HCl Dissolve 1. Dissolve in minimal warm DCM Crude->Dissolve Precipitate 2. Add Hexanes until cloudy Dissolve->Precipitate Crystallize 3. Cool in ice bath Precipitate->Crystallize Filter 4. Vacuum Filtration Crystallize->Filter Wash 5. Wash with cold Hexanes Filter->Wash Dry 6. Dry under vacuum Wash->Dry Pure Purified D-Alanine Isopropyl Ester HCl Dry->Pure

Caption: Step-by-step workflow for the recrystallization of D-Alanine isopropyl ester HCl.

References

Optimization

Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis Involving D-Alanine Isopropyl Ester HCl

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and mitigating common side reactions encountered during peptide synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and mitigating common side reactions encountered during peptide synthesis when using D-Alanine isopropyl ester hydrochloride (H-D-Ala-OiPr·HCl).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed when using D-Alanine isopropyl ester HCl in peptide synthesis?

A1: The two most prevalent side reactions when incorporating D-Alanine isopropyl ester HCl are racemization and diketopiperazine (DKP) formation . Racemization refers to the loss of stereochemical integrity at the alpha-carbon of the D-alanine residue, leading to the formation of the undesired L-alanine diastereomer. Diketopiperazine formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, resulting in chain termination and loss of yield.

Q2: How can I detect racemization of the D-Alanine residue in my peptide?

A2: Racemization can be detected and quantified using chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis.[1] The crude peptide is analyzed, and the peaks corresponding to the desired peptide containing D-alanine and the diastereomeric impurity containing L-alanine are separated and their areas integrated to determine the extent of racemization. Mass spectrometry can confirm the identity of the peaks.

Q3: Which factors contribute to increased racemization during the coupling of D-Alanine isopropyl ester HCl?

A3: Several factors can promote racemization:

  • Coupling Reagents: Highly reactive coupling reagents can increase the risk of racemization.[2][3]

  • Base: The type and amount of base used for neutralization and coupling are critical. Stronger bases and excess base can accelerate racemization.[4]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[5]

  • Temperature: Higher coupling temperatures can increase the rate of epimerization.[6]

  • Activation Time: Prolonged pre-activation of the carboxylic acid component can lead to higher levels of racemization.

Troubleshooting Guide: Racemization

Issue: High levels of the L-Alanine diastereomer are detected in the final peptide product.

Table 1: Influence of Coupling Reagents on Racemization
Coupling Reagent/MethodReported % D-Isomer (Epimerization)Key Considerations
HBTU1.5 - 5.0%Moderate level of racemization.[3]
HATU0.5 - 2.0%Generally lower racemization than HBTU due to the 7-aza substitution.[3][7]
HCTU1.0 - 4.0%Similar performance to HBTU.[3]
PyBOP1.0 - 3.5%Effective, with moderate racemization.[3]
COMU< 1.0%Highly efficient with very low racemization.[3][7]
DIC/HOBt0.5 - 2.5%A classic and cost-effective method for minimizing racemization.[3]

Note: The reported racemization levels are for model peptides and may vary depending on the specific sequence and reaction conditions.

Mitigation Strategies & Protocols
  • Optimize Coupling Reagent and Additives:

    • For carbodiimide-based couplings (e.g., DIC), the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[8]

    • Consider using uronium/aminium salt-based reagents known for low racemization, such as HATU or COMU.[3][7]

  • Select an Appropriate Base:

    • Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA).

    • Use the minimum necessary amount of base to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Control Reaction Temperature:

    • Perform the coupling reaction at 0°C, especially during the activation step, to minimize the rate of epimerization.[9]

Experimental Protocol: Solution-Phase Coupling of Boc-L-Phe-OH with H-D-Ala-OiPr·HCl using HATU

Materials:

  • Boc-L-Phe-OH (1.0 eq)

  • H-D-Ala-OiPr·HCl (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-L-Phe-OH and H-D-Ala-OiPr·HCl in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Add HATU in one portion to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, proceed with a standard aqueous work-up and purify the crude dipeptide by flash column chromatography.

Diagram: Troubleshooting Racemization ```dot graph TD { A[High Racemization Detected] --> B{Evaluate Coupling Conditions}; B --> C[Coupling Reagent]; B --> D[Base]; B --> E[Temperature]; C --> F["Consider HATU, COMU, or DIC/HOBt"]; D --> G["Use weaker base (e.g., NMM)"]; D --> H["Use stoichiometric amount"]; E --> I["Perform coupling at 0°C"]; F --> J[Re-synthesize and Analyze]; G --> J; H --> J; I --> J;

}

References

Troubleshooting

Technical Support Center: D-Alanine Isopropyl Ester HCl Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of D-Alanine isopropyl ester hydrochlorid...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of D-Alanine isopropyl ester hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a ninhydrin stain for visualization.[1] Consider extending the reaction time or increasing the temperature to the reflux point of isopropanol (80-85°C).[1][2]
Moisture in reagents: Thionyl chloride (SOCl₂) is highly reactive with water, which would consume the reagent and prevent the formation of HCl needed for catalysis.Ensure all glassware is oven-dried before use and that all reagents, particularly the isopropanol, are anhydrous.[3]
Inefficient workup: The product may be lost during the concentration or purification steps.After the initial reaction, concentrate the mixture under reduced pressure. To remove residual solvents, consider co-evaporation with a solvent like isopropyl acetate.[1]
Product is an Oil, Not a Solid Residual solvent: The presence of isopropanol or other solvents can prevent crystallization.The initial product after concentration is often an oil.[1][2] To induce crystallization, add a non-polar solvent like diethyl ether to the concentrated oil and stir.[4] Alternatively, dissolve the oil in a minimal amount of cold, anhydrous dichloromethane and precipitate the product by adding hexanes.[5]
Impure product: The presence of byproducts or unreacted starting materials can inhibit crystallization.Purify the crude product before attempting crystallization. Washing the crude material with a cold, non-polar solvent like diethyl ether can help remove impurities.[5]
Reaction is Uncontrolled or Foams Excessively Rapid addition of thionyl chloride: Adding SOCl₂ too quickly, especially at low temperatures, can cause it to accumulate. A subsequent temperature increase can lead to a rapid, exothermic reaction, causing a sudden release of HCl and SO₂ gases.[6]Add thionyl chloride dropwise to the D-alanine and isopropanol suspension at a controlled temperature.[7] A patented method suggests adding SOCl₂ at a moderately elevated temperature (e.g., 35-60°C) to ensure it reacts as it is added, preventing accumulation and improving safety and control.[6]
Final Product has Low Purity Side reactions: Thionyl chloride can potentially react with the amine group of D-alanine.This is generally avoided by using isopropanol as the solvent, as the large excess of alcohol preferentially reacts with the SOCl₂ to generate HCl in situ.[3]
Ineffective purification: The chosen crystallization or precipitation method may not be sufficient to remove all impurities.For purification, try recrystallization from cold anhydrous dichloromethane or an alcohol.[5] Another technique involves dissolving the product in a minimum amount of dichloromethane and adding hexanes to precipitate the pure compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing D-Alanine isopropyl ester HCl?

A1: The most prevalent method is the direct esterification of D-Alanine with isopropanol, using an acid catalyst. This is typically achieved by adding thionyl chloride (SOCl₂) to the isopropanol, which reacts to form HCl in situ, or by using a pre-made solution of HCl in isopropanol.[1][4][7]

Q2: Why is thionyl chloride used instead of just adding aqueous HCl?

A2: Thionyl chloride is used to generate anhydrous HCl in the reaction mixture.[3] The Fischer esterification is an equilibrium-driven process, and the presence of water from aqueous HCl would shift the equilibrium back towards the starting materials (D-alanine and isopropanol), thereby reducing the yield of the desired ester.

Q3: Can I use a different catalyst to improve yield and safety?

A3: Yes, a patented method describes using a catalyst like alumina in conjunction with a reduced amount of thionyl chloride. This approach has been reported to increase yields to over 92% and product purity to 99%, while also improving safety by minimizing the use of the highly corrosive and irritating thionyl chloride.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a 7:3 mixture of ethanol and water. The spots on the TLC plate can be visualized using a ninhydrin solution, which reacts with the primary amine of the D-alanine to produce a colored spot.[1] As the reaction progresses, the spot corresponding to D-alanine will diminish, and a new spot for the ester product will appear.

Q5: What are the typical yield and purity I can expect?

A5: Yields can vary significantly based on the method and reaction conditions. Standard procedures using thionyl chloride report yields around 87%.[7] Optimized methods, such as those using an alumina catalyst, can achieve yields as high as 93.7% with purities exceeding 99%.[4] Some protocols even report quantitative yields.[1]

Q6: My final product is a salt. Is this correct?

A6: Yes, the final product is the hydrochloride (HCl) salt of the D-alanine isopropyl ester. The reaction is conducted under acidic conditions, which protonates the amino group of the alanine ester, forming the stable salt. This form is often a crystalline solid, which aids in its purification and handling.[5]

Experimental Protocol: Catalyzed Esterification

This protocol is a synthesized example based on high-yield methods.[4]

Materials:

  • D-Alanine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Alumina (activated, neutral)

  • 2N HCl solution

  • Diethyl ether (anhydrous)

Procedure:

  • Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add isopropanol (approx. 2 mL per gram of D-alanine) and a small amount of thionyl chloride (approx. 0.065 mL per gram of D-alanine). Stir for 5 minutes.

  • Addition of Reactants: Add D-Alanine (1 equivalent) and alumina (approx. 0.11 g per gram of D-alanine) to the flask.

  • Reaction: Stir the suspension at room temperature (20°C) and then heat to 40°C. Maintain this temperature for 24 hours.

  • pH Adjustment: After the reaction, cool the mixture. Dropwise, add 2N HCl to adjust the pH to approximately 5.5-6.0.

  • Secondary Reaction: Heat the mixture to 45°C and hold for 1 hour.

  • Concentration: Concentrate the solution under reduced pressure to remove the bulk of the isopropanol.

  • Crystallization: Cool the concentrated residue to room temperature (20-25°C). Add anhydrous diethyl ether (approx. 1.1 mL per gram of starting D-alanine) and stir for 2 hours to induce crystallization.

  • Isolation: Collect the resulting white solid by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under a vacuum to obtain the final D-Alanine isopropyl ester hydrochloride.[4]

Data Summary Table

The following table summarizes quantitative data from various synthesis protocols.

ParameterMethod 1: Reflux with HCl/Isopropanol[1]Method 2: SOCl₂ in Isopropanol[7]Method 3: Alumina-Catalyzed[4]
D-Alanine (Equivalents) 111
Reagent 11.1% w/w HCl in IsopropanolThionyl Chloride (SOCl₂)Thionyl Chloride + Alumina
Temperature 80-85 °C (Reflux)0 °C to Room Temp20 °C then 40 °C
Reaction Time 4 hoursOvernight24 hours
Reported Yield Quantitative87%90-94%
Reported Purity Not specifiedNot specified>99%

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis and a common troubleshooting pathway.

Synthesis_Workflow prep 1. Preparation Mix D-Alanine, Isopropanol, and Alumina Catalyst synthesis 2. Esterification Add SOCl₂ dropwise React at 40°C for 24h prep->synthesis ph_adjust 3. pH Adjustment Cool and add 2N HCl to pH ~5.5 synthesis->ph_adjust workup 4. Concentration Remove isopropanol under reduced pressure ph_adjust->workup purify 5. Crystallization Add diethyl ether to precipitate product workup->purify product 6. Isolation Filter and dry solid to obtain D-Alanine Isopropyl Ester HCl purify->product

Caption: Experimental workflow for the synthesis of D-Alanine isopropyl ester HCl.

Troubleshooting_Yield start Low Product Yield check_reaction Check Reaction Completion (TLC with Ninhydrin) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete extend_rxn Action: - Extend reaction time - Increase temperature incomplete->extend_rxn check_workup Investigate Workup/Purification complete->check_workup extend_rxn->check_reaction Re-evaluate check_reagents Check for Moisture in Reagents/Glassware check_workup->check_reagents solution Solution: - Use anhydrous solvents - Dry glassware thoroughly check_reagents->solution

Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.

References

Optimization

Technical Support Center: Recrystallization of D-Alanine Isopropyl Ester HCl

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of D-Alanine isopro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of D-Alanine isopropyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing D-Alanine isopropyl ester HCl?

Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For D-Alanine isopropyl ester HCl, which is often synthesized for use in pharmaceutical applications, achieving high purity is essential. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing it to cool, which promotes the formation of pure crystals while the impurities remain in the solution.

Q2: What are the most common solvent systems for the recrystallization of D-Alanine isopropyl ester HCl?

Based on available data for the closely related L-enantiomer, effective solvent systems for D-Alanine isopropyl ester HCl include:

  • Solvent/Anti-solvent systems:

    • Isopropanol (solvent) and Diethyl ether (anti-solvent)[1]

    • Dichloromethane (DCM) (solvent) and Hexanes (anti-solvent)

  • Single solvent systems:

    • Methanol

    • Ethanol

The choice of solvent will depend on the specific impurities present and the desired scale of the recrystallization.

Q3: What is the expected appearance of pure D-Alanine isopropyl ester HCl?

Pure D-Alanine isopropyl ester HCl is typically a white to off-white solid.[2]

Q4: Is D-Alanine isopropyl ester HCl soluble in water?

Yes, the hydrochloride salt of alanine isopropyl ester is soluble in water.[3] This property is important to consider, especially during workup procedures, to avoid loss of product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oiling Out (Formation of an oil instead of crystals) The melting point of the compound or an impurity is lower than the boiling point of the solvent. The cooling rate is too rapid. The solution is supersaturated.- Reheat the solution to dissolve the oil. - Add a small amount of additional "good" solvent. - Allow the solution to cool more slowly. - Vigorously stir the solution as it cools to encourage crystal nucleation. - Scratch the inside of the flask with a glass rod to provide a surface for crystal growth.
Failure to Crystallize The solution is not sufficiently saturated. Too much solvent was used. The presence of significant impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath). - Add a seed crystal of pure D-Alanine isopropyl ester HCl. - Scratch the inner surface of the flask with a glass rod. - If impurities are suspected, consider a pre-purification step like column chromatography.
Low Yield of Crystals The compound has significant solubility in the cold solvent. Too much solvent was used initially. Premature crystallization occurred during hot filtration. Crystals were lost during transfer.- Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. - Use the minimum amount of hot solvent necessary to fully dissolve the solid. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Rinse the crystallization flask with a small amount of the cold mother liquor to recover any remaining crystals.
Discolored Crystals Colored impurities are present in the crude material. The compound may be degrading at high temperatures.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Avoid prolonged heating of the solution.

Experimental Protocols

Protocol 1: Recrystallization using Isopropanol and Diethyl Ether

This protocol is adapted from a method described for the L-enantiomer and is expected to be effective for D-Alanine isopropyl ester HCl.[1]

Methodology:

  • Dissolve the crude D-Alanine isopropyl ester HCl in a minimal amount of warm isopropanol.

  • Once fully dissolved, cool the solution to room temperature (e.g., 20-25°C).[1]

  • Slowly add diethyl ether to the solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Continue stirring for approximately 2 hours to allow for complete crystallization.[1]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Quantitative Data (based on L-enantiomer): [1]

ParameterValue
Purity Up to 99.4%
Yield Up to 93.7%
Protocol 2: Recrystallization using Dichloromethane and Hexanes

This is a common alternative method for purifying amino acid ester hydrochlorides.

Methodology:

  • Dissolve the crude D-Alanine isopropyl ester HCl in the minimum volume of dichloromethane (DCM) at room temperature.

  • Once dissolved, slowly add hexanes dropwise with stirring until the solution becomes persistently turbid.

  • Allow the mixture to stand at room temperature for crystallization to occur. For improved yield, the flask can be placed in a refrigerator or ice bath.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude D-Alanine isopropyl ester HCl B Add minimal hot solvent (e.g., Isopropanol) A->B C Dissolved Solution B->C D Cool to Room Temperature C->D E Add anti-solvent (e.g., Diethyl Ether) D->E F Crystal Slurry E->F G Vacuum Filtration F->G H Wash with cold anti-solvent G->H I Dry under vacuum H->I J Pure Crystals I->J

Caption: General workflow for the recrystallization of D-Alanine isopropyl ester HCl.

Troubleshooting_Logic Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals Yes OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Seed Add Seed Crystal NoCrystals->Seed Reheat Reheat & Add Solvent OilingOut->Reheat CheckSolubility Optimize Solvent Ratio LowYield->CheckSolubility SlowCool Cool Slowly Reheat->SlowCool

Caption: A logical workflow for troubleshooting common recrystallization issues.

References

Troubleshooting

Dealing with the hygroscopic nature of D-Alanine isopropyl ester hcl

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of D-Alanine isopropyl ester HCl. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of D-Alanine isopropyl ester HCl.

Frequently Asked Questions (FAQs)

Q1: What does it mean that D-Alanine isopropyl ester HCl is hygroscopic?

A: The term hygroscopic means that D-Alanine isopropyl ester HCl has a strong tendency to attract and absorb moisture from the surrounding atmosphere. This can lead to physical changes in the compound, such as clumping or caking, and may also initiate chemical degradation through hydrolysis.

Q2: What are the potential consequences of moisture absorption by D-Alanine isopropyl ester HCl in my experiments?

A: Moisture absorption can lead to several issues, including:

  • Inaccurate weighing: The absorbed water adds to the mass of the compound, leading to errors in concentration when preparing solutions.

  • Chemical degradation: The ester can hydrolyze in the presence of water to form D-Alanine and isopropanol. This impurity can interfere with your reaction and lead to inconsistent results.

  • Physical changes: The powder may become clumpy, making it difficult to handle and dispense accurately.

  • Altered reaction kinetics: The presence of water can change the reaction conditions, potentially affecting the rate and outcome of your experiment.

Q3: How should I store D-Alanine isopropyl ester HCl to minimize moisture absorption?

A: To maintain the integrity of the compound, it is crucial to store it in a tightly sealed container in a dry environment. For long-term storage, it is recommended to keep it in a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium sulfate. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

Q4: I opened a new bottle of D-Alanine isopropyl ester HCl and it appears to be clumpy. Can I still use it?

A: Clumping is a sign of moisture absorption. While the compound may still be usable for some applications, it is highly recommended to determine the water content before use, for example by Karl Fischer titration. For sensitive experiments, it is best to use a fresh, unopened container of the reagent.

Troubleshooting Guides

Issue 1: Inconsistent or poor yields in my reaction.
  • Possible Cause: Moisture contamination from D-Alanine isopropyl ester HCl is a likely culprit. Water can hydrolyze the ester and interfere with subsequent reactions, such as peptide couplings.

  • Troubleshooting Steps:

    • Use a fresh vial: Start with a fresh, unopened container of D-Alanine isopropyl ester HCl.

    • Dry the reagent: If a fresh vial is not available, you may try drying the compound under high vacuum. However, be aware that this may not remove all bound water.

    • Determine water content: Use Karl Fischer titration to quantify the amount of water in your reagent and adjust the amount used in your reaction accordingly.

    • Use anhydrous solvents and reagents: Ensure that all other components of your reaction are free of water.

Issue 2: The weighed amount of D-Alanine isopropyl ester HCl seems to change on the balance.
  • Possible Cause: The compound is rapidly absorbing moisture from the air while being weighed.

  • Troubleshooting Steps:

    • Minimize exposure time: Have all necessary equipment ready before opening the container. Weigh the compound as quickly as possible.

    • Use a weighing glove box or bag: If available, weigh the compound in a controlled, low-humidity environment.

    • Weigh by difference: Pre-weigh a sealed vial containing the compound. Quickly transfer the desired amount to your reaction vessel and re-weigh the vial. The difference in weight is the amount of compound transferred.

Data Presentation

Table 1: Illustrative Moisture Sorption Behavior of a Hygroscopic Small Molecule Hydrochloride at 25°C

Relative Humidity (%)Water Content (% w/w) - IllustrativeObservations
00.1Dry, free-flowing powder
200.5Remains a free-flowing powder
401.5Slight clumping may be observed
604.0Noticeable clumping
809.5Significant clumping, may appear damp
9015.2Becomes sticky, potential for deliquescence

Disclaimer: The data presented in this table is for illustrative purposes only and is based on the typical behavior of hygroscopic small molecule hydrochlorides. It does not represent experimentally determined values for D-Alanine isopropyl ester HCl. For accurate characterization, Dynamic Vapor Sorption (DVS) analysis of the specific batch of material is recommended.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in D-Alanine isopropyl ester HCl using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator

  • Volumetric titration cell

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Anhydrous methanol

  • D-Alanine isopropyl ester HCl sample

  • Spatula

  • Weighing boat

Procedure:

  • Prepare the Titration Cell: Add anhydrous methanol to the titration cell and titrate to dryness with the Karl Fischer reagent to eliminate any residual water.

  • Weigh the Sample: Accurately weigh approximately 0.1-0.2 g of D-Alanine isopropyl ester HCl into a dry weighing boat.

  • Introduce the Sample: Quickly and carefully add the weighed sample to the conditioned titration cell.

  • Start the Titration: Begin the titration immediately after adding the sample.

  • Endpoint Determination: The titration will stop automatically when the endpoint is reached.

  • Calculate Water Content: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used.

Protocol 2: Safe Handling and Preparation of a Standard Solution

This protocol provides a step-by-step guide for safely handling D-Alanine isopropyl ester HCl and preparing a solution of a desired concentration.

Materials:

  • D-Alanine isopropyl ester HCl

  • Anhydrous solvent (e.g., DMF, DCM)

  • Volumetric flask

  • Spatula

  • Weighing paper or weighing boat

  • Funnel

  • Inert gas source (e.g., nitrogen or argon)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Work in a Controlled Environment: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas to minimize exposure to atmospheric moisture.

  • Pre-dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing:

    • Tare a piece of weighing paper or a weighing boat on an analytical balance.

    • Quickly add the desired amount of D-Alanine isopropyl ester HCl to the weighing paper.

    • Record the weight immediately.

  • Dissolution:

    • Place a funnel in the neck of the volumetric flask.

    • Carefully transfer the weighed powder through the funnel into the flask.

    • Rinse the weighing paper and funnel with a small amount of the anhydrous solvent to ensure all the compound is transferred.

    • Add the anhydrous solvent to the flask, filling it to approximately half of the final volume.

    • Swirl the flask gently to dissolve the solid.

    • Once dissolved, add the anhydrous solvent up to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed container, preferably with a septum, and blanket the headspace with an inert gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Start storage Retrieve D-Alanine isopropyl ester HCl from desiccator start->storage weigh Weigh quickly in a low-humidity environment storage->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve reaction Perform Experiment dissolve->reaction results Analyze Results reaction->results troubleshoot Troubleshoot inconsistent results results->troubleshoot karl_fischer Perform Karl Fischer Titration to determine water content troubleshoot->karl_fischer Moisture suspected end End troubleshoot->end Results consistent karl_fischer->weigh Adjust mass based on water content

Caption: Experimental workflow for using D-Alanine isopropyl ester HCl.

troubleshooting_logic start Inconsistent Experimental Results? check_reagent Is the D-Alanine isopropyl ester HCl clumped or exposed to air? start->check_reagent use_fresh Action: Use a fresh, unopened container of the reagent. check_reagent->use_fresh Yes check_water_content Action: Determine water content using Karl Fischer titration. check_reagent->check_water_content Yes check_solvents Are all solvents and other reagents anhydrous? check_reagent->check_solvents No adjust_mass Adjust the mass of the reagent used based on the water content. check_water_content->adjust_mass dry_solvents Action: Use freshly dried solvents and anhydrous reagents. check_solvents->dry_solvents No other_issues Consider other experimental parameters (temperature, reaction time, etc.). check_solvents->other_issues Yes

Caption: Troubleshooting logic for inconsistent experimental results.

Optimization

Technical Support Center: D-Alanine Isopropyl Ester HCl Coupling Reactions

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with D-Alanine i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with D-Alanine isopropyl ester HCl in their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when using D-Alanine isopropyl ester HCl?

Low coupling efficiency with D-Alanine isopropyl ester HCl can stem from several factors, often related to the nature of the amino acid ester itself and the specifics of the reaction conditions. The most common culprits include:

  • Incomplete Neutralization of the HCl Salt: D-Alanine isopropyl ester is supplied as a hydrochloride salt to improve its stability and handling. The amine nucleophile must be liberated from its salt form by a base before it can react with the activated carboxylic acid. Insufficient base or inadequate neutralization time can significantly reduce the concentration of the reactive free amine, leading to poor coupling yields.

  • Steric Hindrance: While D-alanine itself is not a highly hindered amino acid, the isopropyl ester group can present some steric bulk, which may slow down the coupling reaction compared to a methyl or ethyl ester. This can be a more significant factor when coupling to a sterically hindered N-terminal amino acid on the peptide chain.[1][2]

  • Suboptimal Activation of the Coupling Partner: The carboxylic acid of the N-protected amino acid being coupled to D-Alanine isopropyl ester HCl may not be fully or effectively activated. This can be due to degraded coupling reagents, incorrect stoichiometry, or an insufficient activation time.

  • Solubility Issues: Poor solubility of either the D-Alanine isopropyl ester, the N-protected amino acid, or the growing peptide chain in the chosen reaction solvent can lead to a heterogeneous reaction mixture and consequently, lower coupling efficiency. While the hydrochloride salt is soluble in water and some organic solvents, the free base may have different solubility characteristics.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, blocking reactive sites and preventing efficient coupling. This is a common issue in solid-phase peptide synthesis (SPPS).[4]

Q2: How can I ensure the complete neutralization of the D-Alanine isopropyl ester HCl?

Complete neutralization is critical for successful coupling. Here are two common approaches:

  • Pre-neutralization: Before adding the D-Alanine isopropyl ester to the coupling reaction, you can neutralize it in a separate step. Dissolve the hydrochloride salt in a suitable solvent (like DMF or DCM) and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 1.1 to 1.2 equivalents of the base are used. The mixture is stirred for a short period (e.g., 10-15 minutes) at room temperature before being added to the activated N-protected amino acid.

  • In-situ Neutralization: This is a common and efficient method in SPPS. The base is added directly to the reaction vessel containing the resin, the activated amino acid, and the D-Alanine isopropyl ester HCl.[4][5] In this case, a slight excess of base is often used to neutralize both the incoming amino acid salt and any residual acid from previous deprotection steps. It is crucial to use a base that will not cause significant side reactions. DIPEA is a common choice due to its steric bulk, which minimizes its nucleophilic character.

Q3: Which coupling reagents are most effective for D-Alanine isopropyl ester HCl?

For amino acid esters, especially when steric hindrance might be a concern, more potent coupling reagents are generally recommended.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt- or OBt-active esters.[6][7][8] HATU is often considered a superior choice for difficult couplings due to its ability to accelerate the reaction and suppress racemization.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful choices and can be particularly useful if you encounter solubility issues with uronium salts.

Standard carbodiimide reagents like DCC or DIC can be used, but they are generally less potent and may lead to lower yields, especially if steric hindrance is a factor. If using a carbodiimide, the addition of an additive like HOBt or Oxyma Pure is essential to improve efficiency and reduce the risk of racemization.

Q4: How can I monitor the progress of the coupling reaction?

Monitoring the disappearance of the free amine on the solid support is a reliable way to assess the completion of the coupling reaction. The most common method is the qualitative ninhydrin (Kaiser) test.[9][10][11]

  • Positive Test (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.

  • Negative Test (Colorless/Yellow Beads): Indicates the absence of free primary amines, suggesting the coupling is complete.

It is crucial to perform the test on a small sample of the resin after the coupling reaction has proceeded for a sufficient amount of time. If the test is positive, the coupling step should be repeated ("double coupling").

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions when troubleshooting low coupling efficiency with D-Alanine isopropyl ester HCl.

Observation Potential Cause Recommended Solution
Low overall yield of the final peptide Incomplete coupling at the D-Alanine isopropyl ester step.1. Verify Neutralization: Ensure complete neutralization of the HCl salt by using a slight excess of a non-nucleophilic base (e.g., 1.1-1.2 eq of DIPEA).2. Use a Stronger Coupling Reagent: Switch from carbodiimides (DCC, DIC) to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt.[8]3. Increase Reaction Time: Extend the coupling time (e.g., from 1 hour to 2-4 hours, or even overnight for particularly difficult couplings).4. Double Couple: After the initial coupling time, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.
Ninhydrin test is positive after coupling Failed or incomplete coupling reaction.1. Immediate Recoupling: Perform a second coupling immediately. 2. Check Reagents: Ensure the N-protected amino acid and coupling reagents are not degraded. Use fresh reagents if in doubt. 3. Change Solvent: If peptide aggregation is suspected, switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.
Presence of a deletion sequence lacking the D-Alanine residue in the final product (identified by MS) Complete failure of the D-Alanine isopropyl ester coupling step.1. Review Protocol: Carefully check the stoichiometry of all reagents used in the coupling step. Ensure at least a 2 to 4-fold excess of the amino acid and coupling reagents relative to the resin loading. 2. Optimize Temperature: For difficult couplings, gently heating the reaction (e.g., to 40-50°C) can sometimes improve efficiency. However, this should be done cautiously as it can increase the risk of racemization.
Difficulty in purifying the final peptide Formation of side products or racemization during the coupling step.1. Use Racemization Suppressing Additives: Always include an additive like HOAt or Oxyma Pure, especially when using carbodiimides or when elevated temperatures are applied. HATU is inherently better at suppressing racemization.[6] 2. Minimize Pre-activation Time: Do not allow the carboxylic acid to be in its activated state for an extended period before the addition of the amine component.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an N-α-Fmoc-Amino Acid to D-Alanine Isopropyl Ester (Solution Phase Test Reaction)

This protocol is for a small-scale solution-phase test reaction to optimize conditions before attempting the synthesis on a solid support.

Materials:

  • N-α-Fmoc-protected amino acid (e.g., Fmoc-L-Leucine-OH)

  • D-Alanine isopropyl ester HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization: In a clean, dry flask, dissolve D-Alanine isopropyl ester HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes.

  • Activation: In a separate flask, dissolve the N-α-Fmoc-amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir at room temperature for 5 minutes. This is the "activated solution".

  • Coupling: Add the neutralized D-Alanine isopropyl ester solution from step 1 to the activated solution from step 2.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Fmoc-amino acid is consumed (typically 1-2 hours).

  • Work-up (for analysis): Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with a mild acid (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be analyzed by LC-MS to determine the coupling efficiency.

Protocol 2: Qualitative Ninhydrin (Kaiser) Test for Monitoring Coupling on Solid Support

This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[9][10][12]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Sample Preparation: After the coupling reaction, take a small sample of the peptide-resin (approx. 5-10 mg) and place it in a small glass test tube.

  • Washing: Wash the resin beads in the test tube multiple times with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heating: Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[10]

  • Observation: Remove the test tube and observe the color of the beads and the solution.

Interpretation of Results:

Result Interpretation Action
Beads and solution are intense blue Incomplete couplingRecouple immediately.
Beads are blue, solution is colorless Incomplete couplingRecouple immediately.
Beads and solution are yellow/colorless Complete couplingProceed to the next step in the synthesis.

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting workflow and the chemical coupling process.

Troubleshooting_Workflow start Low Coupling Efficiency Observed positive_ninhydrin Ninhydrin test positive? start->positive_ninhydrin check_neutralization Q: Is the HCl salt fully neutralized? check_reagents Q: Are coupling reagents active and in correct stoichiometry? check_neutralization->check_reagents If neutralization is correct sol_neutralization Action: Ensure >1.1 eq of base (e.g., DIPEA) is used. Consider pre-neutralization. check_neutralization->sol_neutralization check_conditions Q: Are reaction time and solvent optimal? check_reagents->check_conditions If reagents are fine sol_reagents Action: Use fresh, high-quality reagents. Switch to a stronger activator like HATU. check_reagents->sol_reagents sol_conditions Action: Increase coupling time. Consider switching to NMP for better solvation. check_conditions->sol_conditions positive_ninhydrin->check_neutralization Yes proceed Proceed with synthesis positive_ninhydrin->proceed No recouple Action: Perform a double coupling. sol_neutralization->recouple sol_reagents->recouple sol_conditions->recouple

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reaction cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling DAla_HCl D-Ala-OiPr • HCl (Inactive Salt) DAla_Free D-Ala-OiPr (Active Nucleophile) DAla_HCl->DAla_Free + Fmoc_AA Fmoc-AA-OH Base Base (e.g., DIPEA) Base->DAla_Free Dipeptide Resin-Peptide-CO-D-Ala-OiPr (Coupled Product) DAla_Free->Dipeptide Attacks Activated_Ester Fmoc-AA-OAt (Activated Ester) Fmoc_AA->Activated_Ester + Peptide Resin-Peptide-NH2 HATU HATU HATU->Activated_Ester Activated_Ester->Dipeptide Reacts with Peptide->Activated_Ester Is coupled to

Caption: Chemical workflow for the coupling of D-Alanine isopropyl ester.

References

Troubleshooting

Preventing racemization during coupling of D-Alanine isopropyl ester hcl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the coupling of D-Alanine isopropyl ester HCl.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process that results in the formation of a mixture of enantiomers (in this case, D- and L-alanine) from a single, pure enantiomer during a chemical reaction.[1] In the context of coupling D-Alanine isopropyl ester HCl, racemization would lead to the undesired formation of L-Alanine derivatives in the final peptide, creating diastereomeric impurities that can be difficult to separate and can significantly alter the biological activity and therapeutic efficacy of the final product.[2][3]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization occurs during the activation and coupling of an N-protected amino acid:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][4] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The incoming amine (D-Alanine isopropyl ester) can then attack the achiral ring from either face, producing both the desired and the undesired diastereomer.[1][3][4]

  • Direct Enolization (Direct Hα Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate.[4][5][6] This achiral enolate can then be reprotonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions or with amino acid residues that have highly acidic alpha-protons.[4][5][6]

Q3: Which experimental factors have the greatest impact on racemization?

A3: Several factors can significantly influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used without additives.[3][4][7]

  • Additives: Racemization-suppressing additives are crucial, especially when using carbodiimides.[4][8][9]

  • Base: The strength (pKa) and steric hindrance of the base used for neutralization and coupling play a major role.[3][5][8] Stronger, less hindered bases tend to increase racemization.[3][8]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[4][10][11]

  • Solvent: The polarity of the solvent can affect racemization rates. Less polar solvents may reduce racemization, though solubility constraints are often a practical limitation.[4][12]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the opportunity for the activated intermediate to racemize.[3]

Q4: Besides Alanine, which other amino acids are highly susceptible to racemization?

A4: While any chiral amino acid can racemize, some are particularly prone to it under coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][4][13] Other amino acids that can be sensitive, especially under non-ideal conditions, include Serine (Ser) and Phenylalanine (Phe).[4]

Troubleshooting Guide

Problem: High levels of the undesired L-Alanine diastereomer are detected after the coupling reaction.

This guide provides a step-by-step approach to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of suppressing additives are the first and most critical factors to examine. The primary goal is to form the peptide bond more rapidly than the activated intermediate can racemize.

Troubleshooting Actions:

  • Carbodiimide-Based Coupling (e.g., DIC, DCC, EDC): These reagents are cost-effective but form a highly reactive O-acylisourea intermediate that is prone to cyclizing into the problematic oxazolone.

    • Solution: Never use carbodiimides alone. Always use them in conjunction with a racemization-suppressing additive.[4][7][9] Additives intercept the O-acylisourea to form a less reactive, more stable active ester that is less prone to racemization.[8]

  • Ineffective or Absent Additive: If you are already using an additive but still observe racemization, its effectiveness may be insufficient for the specific coupling.

    • Solution: Switch to a more effective additive. While HOBt is a classic choice, Oxyma and HOAt have demonstrated superior performance in suppressing racemization.[3][8][14] For particularly difficult couplings, the combination of DIC/Oxyma is highly recommended.[14]

  • Uronium/Aminium or Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are often called "pre-activated" systems as they typically incorporate an HOBt or HOAt moiety. While generally leading to lower racemization than carbodiimides alone, they are not immune to the problem, especially with sensitive amino acids or suboptimal conditions.[7][15]

    • Solution: Ensure the purity of the reagent. For very sensitive couplings, even with these reagents, lowering the temperature is advisable. HATU is often considered superior to HBTU for minimizing racemization.[15]

Step 2: Assess the Base

The base is typically required to neutralize the D-Alanine isopropyl ester HCl salt and to facilitate the coupling reaction. However, excess or overly strong bases can directly abstract the alpha-proton, leading to racemization.[5]

Troubleshooting Actions:

  • Strong, Sterically Unhindered Bases: Bases like triethylamine (TEA) are known to accelerate racemization due to their high basicity and small size, which allows easy access to the alpha-proton.[8]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, while N,N-diisopropylethylamine (DIPEA) is more sterically hindered.[3][8] For the lowest racemization risk, 2,4,6-collidine is an excellent but weaker choice.[8]

  • Excess Base: Using more than the required stoichiometric amount of base can significantly increase the rate of racemization.

    • Solution: Use the minimum amount of base necessary for the reaction, typically 1.0 to 1.1 equivalents to neutralize the hydrochloride salt.

Step 3: Review Reaction Conditions

Kinetic factors play a crucial role. The rates of both the desired coupling and the undesired racemization side reaction are sensitive to temperature and solvent.

Troubleshooting Actions:

  • High Reaction Temperature: Many coupling reactions are run at room temperature for convenience, but this can be too high for sensitive couplings. Both oxazolone formation and direct enolization are accelerated at higher temperatures.[10]

    • Solution: Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature.[3][4] For extremely sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.

  • Prolonged Pre-activation or Reaction Time: The longer the activated amino acid intermediate exists before it couples with the amine, the greater the chance for racemization.[3]

    • Solution: Minimize the pre-activation time. Add the coupling reagent to the mixture of the N-protected amino acid and additive, and then add this solution to the neutralized D-Alanine isopropyl ester without a long delay.[4]

  • Solvent Choice: Highly polar solvents can sometimes increase racemization rates.

    • Solution: If reagent solubility allows, consider using a less polar solvent or a solvent mixture, such as DMF/DCM (1:1).[12][16]

Data Presentation

Table 1: Comparison of Common Coupling Reagents & Additives
Reagent/SystemTypeRelative Racemization RiskNotes
DIC or DCC alone CarbodiimideVery HighNot recommended without an additive.[3][4]
DIC/HOBt Carbodiimide + AdditiveModerateA classic combination, effective in many cases.[7][9]
DIC/HOAt Carbodiimide + AdditiveLowHOAt is more effective than HOBt at suppressing racemization.[8][9]
DIC/Oxyma Carbodiimide + AdditiveVery LowOften considered one of the best combinations for minimizing racemization.[3][14]
HBTU/TBTU Uronium/AminiumLow-ModerateEffective, but can still cause racemization with sensitive substrates.[7][15]
HATU Uronium/AminiumLowGenerally superior to HBTU in suppressing racemization.[15]
PyBOP PhosphoniumLow-ModerateA good alternative to uronium reagents; byproduct is carcinogenic.[7]
Table 2: Properties of Common Organic Bases
BaseAbbreviationpKaSteric HindranceRacemization Potential
TriethylamineTEA~10.7LowHigh[8]
N,N-DiisopropylethylamineDIPEA, DIEA~10.1HighModerate[8]
N-MethylmorpholineNMM7.38ModerateLow[3][8]
2,4,6-CollidineTMP7.43Very HighVery Low[8]

Mandatory Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway A1 Activated N-Protected AA A2 Planar Oxazolone Intermediate A1->A2 Cyclization A3 Achiral Intermediate (Loss of Stereochemistry) A2->A3 Base removes alpha-proton A4 Mixture of D/L Products A3->A4 Amine Attack B1 Activated N-Protected AA B2 Planar Enolate Intermediate B1->B2 Strong Base removes alpha-proton B3 Mixture of D/L Products B2->B3 Protonation start start->A1 start->B1

Caption: Primary mechanisms of racemization during peptide coupling.

TroubleshootingFlow Start High Racemization Detected Step1 Step 1: Evaluate Reagents - Is an additive present? - Is it effective (Oxyma, HOAt)? Start->Step1 Step2 Step 2: Assess Base - Is it strong (TEA)? - Is it sterically hindered? Step1->Step2 Step3 Step 3: Review Conditions - Is temperature too high? - Is pre-activation too long? Step2->Step3 End Racemization Minimized Step3->End

Caption: Logical workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol: Low-Racemization Coupling using DIC/Oxyma

This protocol describes the coupling of a generic N-protected L-amino acid (e.g., Boc-L-Phe-OH) to D-Alanine isopropyl ester HCl, employing conditions designed to minimize racemization.

Materials:

  • N-Boc-L-Phenylalanine (1.05 eq)

  • D-Alanine isopropyl ester HCl (1.0 eq)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer, round-bottom flask, ice bath, standard glassware

Procedure:

  • Amine Neutralization:

    • In a clean, dry round-bottom flask, dissolve D-Alanine isopropyl ester HCl (1.0 eq) in anhydrous DCM (or DMF).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add N-Methylmorpholine (NMM) (1.0 eq) dropwise to the stirred solution.

    • Stir the mixture at 0°C for 15-20 minutes.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve the N-Boc-L-Phenylalanine (1.05 eq) and Oxyma (1.1 eq) in a minimal amount of anhydrous DCM (or DMF).

  • Coupling Reaction:

    • Add the solution from step 2 (the activated acid component) to the neutralized amine solution from step 1, maintaining the temperature at 0°C.

    • Slowly add DIC (1.1 eq) dropwise to the combined reaction mixture. A precipitate of diisopropylurea (DIU) may begin to form.

    • Allow the reaction to stir at 0°C for 2 hours.

  • Reaction Progression and Work-up:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (or monitor by TLC/LC-MS until completion).

    • Once the reaction is complete, filter the mixture to remove the precipitated DIU. Wash the solid with a small amount of fresh DCM.

    • Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

    • Characterize the final product and assess its diastereomeric purity using chiral HPLC or NMR spectroscopy.

ExperimentalWorkflow cluster_prep Preparation (0°C) cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A 1. Dissolve D-Ala-iPr Ester HCl in Anhydrous Solvent B 2. Add NMM (1.0 eq) Stir for 15 min A->B Neutralize D 4. Combine solutions from steps 2 & 3 at 0°C B->D C 3. In separate flask, dissolve N-Protected AA + Oxyma C->D E 5. Add DIC (1.1 eq) dropwise D->E Initiate Coupling F 6. Stir at 0°C for 2h, then warm to RT overnight E->F G 7. Filter DIU precipitate F->G H 8. Aqueous Washes (Acid, Base, Brine) G->H I 9. Dry, Concentrate & Purify (Column Chromatography) H->I

Caption: General workflow for low-racemization peptide coupling.

References

Optimization

Technical Support Center: D-Alanine Isopropyl Ester HCl Solubility and Reaction Guide

Welcome to the technical support center for D-Alanine Isopropyl Ester HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Alanine Isopropyl Ester HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of D-Alanine Isopropyl Ester HCl in various solvents and its application in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of D-Alanine Isopropyl Ester HCl?

  • Slightly Soluble: DMSO and Methanol.[1]

  • Soluble: Water and other common organic solvents like acetonitrile.[2] The L-enantiomer is noted to have high solubility in water and organic solvents.[3]

  • Reaction Compatibility: It has been successfully used in reactions with dichloromethane (DCM) as a solvent, which implies solubility of its free base form in this solvent.[1]

For a related compound, L-Alanine methyl ester hydrochloride, the following quantitative solubility data is available and can be used as an estimation:

SolventSolubility (approx.)
Ethanol30 mg/mL
DMSO20 mg/mL
DMF20 mg/mL

Q2: I am having trouble dissolving D-Alanine Isopropyl Ester HCl in my reaction solvent. What could be the issue?

Difficulty in dissolving D-Alanine Isopropyl Ester HCl in organic solvents is a common issue, primarily because it is a salt. The ionic nature of the hydrochloride salt makes it less soluble in non-polar or moderately polar aprotic solvents. For reactions requiring the free amine form of D-Alanine isopropyl ester, the hydrochloride salt will not dissolve until a base is added to neutralize the HCl and form the more organic-soluble free base.

Q3: How can I improve the solubility of D-Alanine Isopropyl Ester HCl for my reaction in an organic solvent?

The most effective method to improve the solubility of D-Alanine Isopropyl Ester HCl in an organic solvent for a reaction is to convert it to its free base form in situ. This is achieved by adding a suitable base to the reaction mixture. The free amine is significantly more soluble in a wider range of organic solvents.

Other general techniques to enhance solubility, although less common for this specific application, include:

  • Using a co-solvent: Adding a small amount of a polar protic solvent like methanol or ethanol can sometimes help to dissolve the salt before the addition of a base.

  • Gentle heating: While heating can increase solubility, it should be done with caution to avoid degradation of the starting material or other reagents.

Troubleshooting Guides

Issue: D-Alanine Isopropyl Ester HCl is not dissolving in Dichloromethane (DCM) for a peptide coupling reaction.

Cause: The hydrochloride salt form is insoluble in DCM. The reaction requires the free amine.

Solution: In situ neutralization.

Detailed Protocol: See Experimental Protocol 1: In Situ Neutralization of D-Alanine Isopropyl Ester HCl for Reactions.

Issue: My reaction is sluggish or incomplete when using D-Alanine Isopropyl Ester HCl.

Cause: Incomplete neutralization of the hydrochloride salt can lead to low concentrations of the reactive free amine, resulting in a slow or incomplete reaction.

Solution: Ensure complete neutralization.

  • Base Stoichiometry: Use at least one equivalent of a tertiary amine base (e.g., triethylamine, diisopropylethylamine). For sensitive reactions, using a slight excess (1.05-1.1 equivalents) can be beneficial.

  • Stirring Time: Allow the base to stir with the suspension of D-Alanine Isopropyl Ester HCl for a sufficient amount of time (e.g., 15-30 minutes) before adding other reagents to ensure complete formation of the free amine.

Experimental Protocols

Experimental Protocol 1: In Situ Neutralization of D-Alanine Isopropyl Ester HCl for Reactions

This protocol describes the common procedure for neutralizing D-Alanine Isopropyl Ester HCl to its free base form directly within the reaction vessel, making it soluble and ready to react.

Materials:

  • D-Alanine Isopropyl Ester HCl

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add D-Alanine Isopropyl Ester HCl.

  • Add the anhydrous reaction solvent to form a suspension.

  • With stirring, add at least one equivalent of the tertiary amine base (e.g., triethylamine or diisopropylethylamine) dropwise.

  • Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the free amine is formed.

  • The resulting solution of D-Alanine isopropyl ester free base is now ready for the subsequent reaction steps (e.g., addition of an activated carboxylic acid for peptide coupling).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Solubilization Process cluster_result Result cluster_next_step Next Step start D-Alanine Isopropyl Ester HCl (Solid, Insoluble in Organic Solvent) process1 Suspend in Anhydrous Solvent (e.g., DCM) start->process1 process2 Add Tertiary Amine Base (e.g., TEA, DIPEA) process1->process2 process3 Stir for 15-30 min process2->process3 result D-Alanine Isopropyl Ester Free Base (Soluble in Organic Solvent) process3->result next_step Proceed with Reaction (e.g., Peptide Coupling) result->next_step

Caption: Workflow for the in situ neutralization and solubilization of D-Alanine Isopropyl Ester HCl.

signaling_pathway cluster_problem Problem cluster_cause Root Cause cluster_solution Solution cluster_methods Methods cluster_outcome Outcome problem Poor Solubility of D-Alanine Isopropyl Ester HCl cause Compound is a Hydrochloride Salt problem->cause solution Convert to Free Base cause->solution method1 In Situ Neutralization with Tertiary Amine solution->method1 method2 Aqueous Workup with Base & Extraction solution->method2 outcome Improved Solubility & Reactivity method1->outcome method2->outcome

Caption: Logical relationship for troubleshooting solubility issues of D-Alanine Isopropyl Ester HCl.

References

Troubleshooting

Technical Support Center: D-Alanine Isopropyl Ester HCl Reaction Monitoring

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of D-Alanine isopropyl ester HCl via...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of D-Alanine isopropyl ester HCl via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Monitoring the esterification of D-Alanine to D-Alanine isopropyl ester HCl can present challenges. The following table outlines common issues encountered during TLC and HPLC analysis, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
TLC: Streaking of Spots - Sample is too concentrated. - The polarity of the spotting solvent is too high. - The compound is highly polar and interacting strongly with the silica gel.- Dilute the reaction mixture sample before spotting. - Use a less polar solvent to dissolve the sample for spotting. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing.
TLC: No Separation of Spots - The mobile phase is too polar or not polar enough. - Co-spotting of starting material and product.- Adjust the polarity of the mobile phase. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent. - Ensure that the starting material and product spots are applied in separate lanes for clear comparison.[1]
TLC: Faint or No Visible Spots - The sample concentration is too low. - Ineffective visualization agent. - The compound is UV-inactive.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. - Ensure the visualization agent (e.g., ninhydrin for amines) is fresh and properly applied.[2][3] - Use a universal stain like potassium permanganate or iodine if the compound is not UV-active.
HPLC: Broad or Tailing Peaks - Column degradation. - Inappropriate mobile phase pH. - Sample overload.- Flush the column or replace it if it's old or has been used extensively. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or dilute the sample.
HPLC: Ghost Peaks - Carryover from a previous injection. - Contamination in the mobile phase or sample.- Run a blank gradient to wash the column thoroughly between injections. - Use high-purity solvents and filter samples before injection.
HPLC: Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column aging.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC system for monitoring the synthesis of D-Alanine isopropyl ester HCl?

A1: A common TLC system for monitoring the esterification of alanine involves using a silica gel plate and a mobile phase of 7:3 ethanol-water.[2][3] Visualization can be achieved using ninhydrin, which reacts with the primary amine of both the starting material (D-Alanine) and the product to produce a colored spot.[2][3]

Q2: How can I interpret the TLC results for my reaction?

A2: As the reaction proceeds, you should observe the disappearance of the spot corresponding to the starting material (D-Alanine) and the appearance of a new spot for the product (D-Alanine isopropyl ester).[1][4] The product, being an ester, is typically less polar than the starting amino acid and will have a higher Rf value (it will travel further up the plate).[4] Running a reference spot of the starting material alongside the reaction mixture is crucial for comparison.[1]

Q3: What are the key parameters to consider for developing an HPLC method for this analysis?

A3: For HPLC analysis of D-Alanine isopropyl ester HCl, key parameters include the choice of column, mobile phase composition, and detection wavelength. A reversed-phase column, such as an octadecyl-bonded silica gel (C18) column, is often suitable.[5][6] The mobile phase may consist of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[6] Gradient elution might be necessary to achieve good separation of the starting material, product, and any impurities. Detection is typically done using a UV detector at a low wavelength, such as around 210 nm, as amino acid esters may not have a strong chromophore.[6]

Q4: Can I use the same HPLC method for quantifying the reaction conversion?

A4: Yes, with proper validation, an HPLC method can be used for quantification. This involves creating a calibration curve with known concentrations of the starting material and product. By integrating the peak areas of the reactant and product in the chromatogram of the reaction mixture, the percentage conversion can be calculated.

Experimental Protocols

TLC Monitoring of D-Alanine Isopropyl Ester HCl Synthesis

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: 7:3 (v/v) Ethanol:Water[2][3]

  • Visualization agent: Ninhydrin solution (0.2% in ethanol)

  • Capillary tubes for spotting

  • Heat gun or oven

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate's baseline.

  • In a separate lane, spot a reference sample of D-Alanine.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Dry the plate completely using a heat gun or in an oven.

  • Dip the dried plate into the ninhydrin solution or spray it evenly.

  • Gently heat the plate with a heat gun until colored spots appear.

  • Analyze the chromatogram to assess the progress of the reaction by comparing the spots of the reaction mixture with the D-Alanine reference.

HPLC Monitoring of D-Alanine Isopropyl Ester HCl Synthesis

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Octadecyl-bonded silica gel (C18) column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 8.0).[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A suitable gradient can be developed, for instance, starting with a low percentage of acetonitrile and increasing it over time to elute the product.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare a diluted sample of the reaction mixture by taking a small aliquot and dissolving it in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Inject the prepared sample into the HPLC system.

  • Run the gradient program and record the chromatogram.

  • Identify the peaks corresponding to D-Alanine and D-Alanine isopropyl ester HCl by comparing their retention times with those of standard solutions.

  • The disappearance of the D-Alanine peak and the increase in the area of the D-Alanine isopropyl ester HCl peak indicate the progression of the reaction.

Workflow and Logic Diagrams

TroubleshootingWorkflow start Reaction Monitoring Issue (TLC or HPLC) method Identify Analytical Method start->method tlc_issue TLC Issue method->tlc_issue TLC hplc_issue HPLC Issue method->hplc_issue HPLC tlc_problem Select TLC Problem tlc_issue->tlc_problem hplc_problem Select HPLC Problem hplc_issue->hplc_problem streaking Streaking Spots tlc_problem->streaking Streaking no_separation No Separation tlc_problem->no_separation No Separation no_spots No Visible Spots tlc_problem->no_spots No Spots dilute_sample Dilute Sample / Adjust Spotting Solvent streaking->dilute_sample adjust_mobile_phase_tlc Adjust Mobile Phase Polarity no_separation->adjust_mobile_phase_tlc check_concentration_viz Increase Concentration / Check Visualization no_spots->check_concentration_viz end_node Problem Resolved dilute_sample->end_node adjust_mobile_phase_tlc->end_node check_concentration_viz->end_node broad_peaks Broad/Tailing Peaks hplc_problem->broad_peaks Broad Peaks ghost_peaks Ghost Peaks hplc_problem->ghost_peaks Ghost Peaks bad_retention Inconsistent Retention hplc_problem->bad_retention Inconsistent Retention check_column_ph Check Column / Adjust Mobile Phase pH broad_peaks->check_column_ph run_blank Run Blank / Use High-Purity Solvents ghost_peaks->run_blank check_system Check Mobile Phase Prep / Use Column Oven bad_retention->check_system check_column_ph->end_node run_blank->end_node check_system->end_node

Caption: Troubleshooting workflow for TLC and HPLC analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis of D-Alanine Isopropyl Ester HCl Purity

For Researchers, Scientists, and Drug Development Professionals The stereochemical and chemical purity of D-Alanine isopropyl ester hydrochloride is a critical quality attribute in the synthesis of various active pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of D-Alanine isopropyl ester hydrochloride is a critical quality attribute in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of D-Alanine isopropyl ester HCl, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Approaches

Two primary HPLC-based strategies are commonly employed for the purity analysis of D-Alanine isopropyl ester HCl: Chiral HPLC for the determination of enantiomeric purity and Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization for the assessment of chemical purity.

Chiral HPLC for Enantiomeric Purity

Direct enantiomeric separation is crucial to quantify the L-enantiomer impurity in D-Alanine isopropyl ester HCl. This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to their differential retention.

Reversed-Phase HPLC with Derivatization for Chemical Purity

D-Alanine isopropyl ester HCl lacks a strong chromophore, making its detection at low levels challenging with standard UV detectors. Pre-column derivatization with a UV-active or fluorescent tag addresses this limitation and allows for the separation of the main component from related chemical impurities on a conventional reversed-phase column, such as a C18 column.

Performance Comparison

The following table summarizes the key performance characteristics of the two primary HPLC methods for the analysis of D-Alanine isopropyl ester HCl.

FeatureChiral HPLC (Direct)Reversed-Phase HPLC with Derivatization
Primary Application Enantiomeric Purity (Quantification of L-Alanine isopropyl ester HCl)Chemical Purity (Quantification of related substances)
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of derivatized analytes based on hydrophobicity.
Sample Preparation Minimal; dissolution in a suitable solvent.Requires a pre-column derivatization step.
Instrumentation HPLC system with a chiral column and UV detector.HPLC system with a standard C18 column and UV or Fluorescence detector.
Typical Resolution (Rs) > 2.0 between enantiomers> 1.5 between the main peak and impurities
Limit of Detection (LOD) ~0.01% for the L-enantiomer~0.02% for derivatized impurities
Limit of Quantification (LOQ) ~0.03% for the L-enantiomer~0.05% for derivatized impurities
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 2.0%

Experimental Protocols

Method 1: Chiral HPLC for Enantiomeric Purity

This method is designed for the direct separation and quantification of the L-enantiomer in D-Alanine isopropyl ester HCl.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the D-Alanine isopropyl ester HCl sample.

  • Dissolve in 25 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • A solution containing both D- and L-Alanine isopropyl ester HCl should be injected.

  • The resolution between the two enantiomer peaks should be not less than 2.0.

  • The tailing factor for the D-Alanine isopropyl ester HCl peak should be not more than 1.5.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization for Chemical Purity

This method is suitable for the quantification of potential chemical impurities in D-Alanine isopropyl ester HCl. Phenylisothiocyanate (PITC) is used as the derivatizing agent.

Derivatization Procedure:

  • Sample Solution: Dissolve approximately 10 mg of D-Alanine isopropyl ester HCl in 10 mL of a coupling buffer (e.g., acetonitrile:water:triethylamine, 10:5:1, v/v/v).

  • Derivatization: To 100 µL of the sample solution, add 20 µL of a 5% PITC solution in acetonitrile.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Quenching: Add 100 µL of a quenching solution (e.g., 5% acetic acid in acetonitrile) to stop the reaction.

  • Dilution: Dilute the derivatized sample to a suitable concentration with the mobile phase.

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters Symmetry)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50% B

    • 25-26 min: 50-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample D-Alanine Isopropyl Ester HCl Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Chiral/RP Column Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column Detector UV/Fluorescence Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: General workflow for HPLC analysis of D-Alanine isopropyl ester HCl.

Derivatization_Workflow cluster_derivatization Pre-column Derivatization cluster_injection HPLC Injection Sample_Sol Sample in Coupling Buffer Add_Reagent Add Derivatizing Agent (e.g., PITC) Sample_Sol->Add_Reagent Reaction Reaction at Room Temperature Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Dilution Dilution Quench->Dilution Injection Injection into RP-HPLC System Dilution->Injection

Caption: Workflow for pre-column derivatization in RP-HPLC analysis.

Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of D-Alanine Isopropyl Ester HCl

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is critical for ensuring the purity, efficacy, and safety of chiral compounds. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is critical for ensuring the purity, efficacy, and safety of chiral compounds. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) methods for the analysis of D-Alanine isopropyl ester hydrochloride, a key chiral building block. We will explore both direct and indirect chiral HPLC methods, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Methods Overview

The enantiomers of D-Alanine isopropyl ester HCl can be resolved using two primary HPLC-based strategies:

  • Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs for amino acid esters include polysaccharide-based and crown ether-based columns.

  • Indirect Chiral HPLC: In this method, the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column, such as a C18 column.

An alternative, though less common, technique is Chiral Gas Chromatography (GC) , which typically requires derivatization to enhance the volatility of the analyte.

Method Comparison

The choice between direct and indirect methods often depends on factors such as sample matrix, required sensitivity, and available instrumentation. The following tables provide a quantitative comparison of these approaches.

Method Chiral Stationary Phase (CSP) / Column Mobile Phase Flow Rate (mL/min) Detection Reported Resolution (Rs) Key Advantages Key Disadvantages
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralpak® IA, Chiralpak® AD-H)Typically n-Hexane/Alcohol mixtures0.5 - 1.5UV> 1.5Simple sample preparation, broad applicability to amino acid esters.Column cost can be high, method development may be required.
Direct Chiral HPLC Crown Ether-based (e.g., CROWNPAK® CR-I(+))Acidic aqueous/organic mixtures (e.g., HClO4/ACN)0.5 - 1.0UV> 2.0High efficiency for primary amines and amino acids.Requires highly acidic mobile phases which can shorten column lifetime.[1]
Indirect Chiral HPLC Achiral C18 (e.g., YMC-Pack ODS-AQ)Acetonitrile/Water or Methanol/Water gradients1.0UV> 3.0[1]Utilizes standard, less expensive columns; often yields high resolution.[1]Requires an additional derivatization step, which can introduce errors.

Experimental Protocols

Direct Chiral HPLC Method: Polysaccharide-Based CSP

This protocol is a general guideline for the use of polysaccharide-based columns, which are known to be effective for the separation of amino acid esters.[2]

1. Column: Chiralpak® IA or Chiralpak® AD-H (amylose-based) 2. Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol, ethanol). The exact ratio should be optimized for the specific column and analyte. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. 3. Flow Rate: 1.0 mL/min 4. Temperature: 25 °C 5. Detection: UV at 210 nm 6. Sample Preparation: Dissolve the D-Alanine isopropyl ester HCl sample in the mobile phase to a concentration of approximately 1 mg/mL. 7. Injection Volume: 10 µL

Direct Chiral HPLC Method: Crown Ether-Based CSP

Crown ether-based CSPs are highly effective for the enantiomeric separation of primary amines and amino acids.[3] However, they often require acidic mobile phases.[1]

1. Column: CROWNPAK® CR-I(+) 2. Mobile Phase: Perchloric acid solution (pH 1.0-2.0) in water and acetonitrile. 3. Flow Rate: 0.8 mL/min 4. Temperature: 25 °C 5. Detection: UV at 210 nm 6. Sample Preparation: Dissolve the D-Alanine isopropyl ester HCl sample in the mobile phase. 7. Injection Volume: 5 µL

Indirect Chiral HPLC Method: GITC Derivatization

This method involves the derivatization of the amino acid ester with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), followed by separation on a standard reversed-phase column.[1]

1. Derivatization Procedure:

  • Dissolve the D-Alanine isopropyl ester HCl sample in a suitable solvent (e.g., acetonitrile).
  • Add an alkaline solution, such as triethylamine, to neutralize the HCl salt and facilitate the reaction.[1]
  • Add a solution of GITC in acetonitrile and allow the reaction to proceed to completion. 2. Column: YMC-Pack ODS-AQ (or equivalent C18 column) 3. Mobile Phase:
  • Mobile Phase A: Water
  • Mobile Phase B: Methanol
  • Isocratic elution with a 50:50 (v/v) ratio of Mobile Phase A to Mobile Phase B.[1] 4. Flow Rate: 1.0 mL/min 5. Temperature: 30 °C 6. Detection: UV (wavelength to be optimized based on the GITC derivative's absorbance) 7. Injection Volume: 10 µL

Method Selection Guidance

  • For routine analysis where simplicity and direct measurement are preferred, a direct chiral HPLC method with a polysaccharide-based column is a good starting point. These columns are robust and have a broad range of applications for amino acid derivatives.[2]

  • If high resolution is the primary concern and the use of acidic mobile phases is acceptable, a crown ether-based column can provide excellent separation for this type of analyte.[3]

  • The indirect method using GITC derivatization is a highly effective and often high-resolution alternative, particularly if a dedicated chiral column is not available.[1] This method's reliance on standard C18 columns makes it a cost-effective option. However, the additional derivatization step requires careful validation to ensure reproducibility.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample D-Alanine Isopropyl Ester HCl Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Derivatization (Indirect Method) Sample->Derivatization Injection Injection Dissolution->Injection Derivatization->Injection Separation Chiral Separation (CSP or Achiral Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: General workflow for chiral HPLC analysis.

Method_Comparison cluster_direct Direct Method cluster_indirect Indirect Method Direct_Sample Sample Direct_CSP Chiral Stationary Phase (CSP) Direct_Sample->Direct_CSP Direct_Separation Enantiomer Separation Direct_CSP->Direct_Separation Indirect_Sample Sample Derivatizing_Agent Chiral Derivatizing Agent (GITC) Indirect_Sample->Derivatizing_Agent Diastereomers Formation of Diastereomers Derivatizing_Agent->Diastereomers Achiral_Column Achiral Column (C18) Diastereomers->Achiral_Column Indirect_Separation Diastereomer Separation Achiral_Column->Indirect_Separation

Caption: Logical flow of direct vs. indirect chiral HPLC methods.

References

Validation

A Comparative Guide to D-Alanine Esters in Synthesis: Isopropyl Ester HCl vs. Other Key Derivatives

In the landscape of peptide synthesis and drug development, the selection of appropriate amino acid derivatives is a critical decision that influences reaction efficiency, yield, and purity of the final product. D-alanin...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the selection of appropriate amino acid derivatives is a critical decision that influences reaction efficiency, yield, and purity of the final product. D-alanine, a non-proteinogenic amino acid, is a vital building block in the synthesis of various therapeutic peptides. Its incorporation often requires the use of ester derivatives to protect the carboxylic acid functionality. This guide provides an objective comparison of D-Alanine isopropyl ester hydrochloride with other commonly used D-alanine esters, namely the methyl, ethyl, and tert-butyl esters, supported by experimental data and protocols.

Executive Summary

The choice of a D-alanine ester derivative is a trade-off between steric hindrance, reaction kinetics, and the conditions required for deprotection. D-Alanine isopropyl ester HCl offers a balance between the smaller methyl and ethyl esters and the bulky tert-butyl ester. While methyl and ethyl esters may offer faster reaction kinetics due to less steric hindrance, the isopropyl ester provides a moderate level of steric bulk that can be advantageous in certain synthetic strategies. The tert-butyl ester, on the other hand, is favored for its stability and its convenient deprotection under acidic conditions commonly used in solid-phase peptide synthesis (SPPS), although its bulkiness can slow down coupling reactions.[1]

Comparison of Synthetic Performance

The synthesis of D-alanine esters typically involves the esterification of D-alanine with the corresponding alcohol in the presence of an acid catalyst. The efficiency of these reactions can vary depending on the alcohol used. The following table summarizes typical synthesis parameters for various D-alanine ester hydrochlorides based on literature reports.

Parameter D-Alanine Isopropyl Ester HCl D-Alanine Methyl Ester HCl D-Alanine Ethyl Ester HCl D-Alanine tert-Butyl Ester HCl
Typical Yield Quantitative[2]Good to Excellent[3]>80%[4]High[5]
Reaction Time 4 hours[2]Variable (TLC monitored)[3]1.5 - 2 hours[4]4 - 6 hours[5]
Primary Alcohol Isopropanol[2]Methanol[3]Ethanol[4]tert-Butanol[5]
Catalyst/Reagent Isopropanol hydrochloride solution[2]Trimethylchlorosilane[3]Thionyl chloride[4]DCC/DMAP[5]
Reaction Temperature 80-85 °C[2]Room Temperature[3]Reflux (78 °C)[4]0 °C to Room Temperature[5]

Disclaimer: The data in this table is compiled from various sources and the experimental conditions may not be directly comparable.

Physicochemical and Application Properties

The physicochemical properties of D-alanine esters influence their handling, stability, and application in synthesis, particularly in peptide coupling reactions.

Property D-Alanine Isopropyl Ester HCl D-Alanine Methyl Ester HCl D-Alanine Ethyl Ester HCl D-Alanine tert-Butyl Ester HCl
Molecular Weight 167.63 g/mol [6]139.58 g/mol [7]153.6 g/mol [8]181.66 g/mol [9]
Appearance White powder[6]Solid[7]White powder[8]White to Almost white powder to crystal
Steric Hindrance ModerateLowLowHigh[1]
Coupling Efficiency Generally goodGenerally highGenerally highCan be slower due to steric hindrance[1]
Deprotection Conditions Acidic or basic hydrolysisBasic hydrolysisBasic hydrolysisAcidolysis (e.g., TFA)[1]
Key Advantage Balanced propertiesLess steric hindranceLess steric hindranceCompatible with standard TFA cleavage in SPPS[1]

Experimental Protocols

Synthesis of D-Alanine Isopropyl Ester Hydrochloride[2]
  • Materials : D-alanine, 11.1% w/w solution of isopropanol hydrochloride.

  • Procedure :

    • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer under a nitrogen atmosphere, add D-alanine (5.0 g, 56.1 mmol) and the isopropanol hydrochloride solution (73.8 g, 224.5 mmol).

    • Heat the reaction mixture to 80-85 °C and reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove isopropanol.

    • Co-evaporate the residue with isopropyl acetate several times to yield the final product as an oil.

Synthesis of D-Alanine Methyl Ester Hydrochloride[3]
  • Materials : D-alanine, methanol, trimethylchlorosilane.

  • Procedure :

    • Take D-alanine (0.1 mol) in a round bottom flask.

    • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.

    • Add methanol (100 mL) and stir the resulting solution or suspension at room temperature.

    • Monitor the reaction completion by TLC.

    • Concentrate the reaction mixture on a rotary evaporator to obtain the product.

Synthesis of D-Alanine Ethyl Ester Hydrochloride[4]
  • Materials : D-alanine, ethanol, thionyl chloride.

  • Procedure :

    • Dissolve D-alanine (3.56 g, 0.04 mol) in ethanol (30 mL) at -5 °C.

    • Slowly add thionyl chloride (3.6 mL) dropwise while maintaining stirring.

    • Warm the reaction mixture to 78 °C and reflux for 1.5 hours.

    • After the reaction is complete, remove the solvent by vacuum distillation to afford the product.

Synthesis of D-Alanine tert-Butyl Ester Hydrochloride[5]
  • Materials : N-Boc-D-alanine, tert-butanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane, trifluoroacetic acid (TFA), anhydrous diethyl ether, anhydrous hydrogen chloride.

  • Procedure (Two-Step) :

    • Step 1: Synthesis of N-Boc-D-alanine tert-butyl ester

      • Dissolve N-Boc-D-alanine (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

      • Cool the solution to 0 °C in an ice bath.

      • Add a solution of DCC (1.1 eq) in dichloromethane dropwise.

      • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

      • Filter off the precipitated dicyclohexylurea (DCU).

      • Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃ solution.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude N-Boc-D-alanine tert-butyl ester. Purify by flash chromatography.

    • Step 2: Deprotection and Salt Formation

      • Dissolve the purified N-Boc-D-alanine tert-butyl ester in a minimal amount of dichloromethane.

      • Add TFA and stir at room temperature until the deprotection is complete (monitored by TLC).

      • Remove the solvent and excess TFA under reduced pressure.

      • Dissolve the residue in anhydrous diethyl ether and cool to 0 °C.

      • Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

      • Collect the precipitated white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Visualizing Synthetic and Comparative Workflows

To better understand the synthesis and evaluation processes, the following diagrams illustrate the general synthetic pathway for D-alanine esters and a typical workflow for comparing their performance in peptide synthesis.

G cluster_synthesis General Synthesis of D-Alanine Esters D_Alanine D-Alanine Esterification Esterification Reaction D_Alanine->Esterification Alcohol Alcohol (R-OH) (Methanol, Ethanol, Isopropanol, tert-Butanol) Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., HCl, SOCl₂, TMSCl) Acid_Catalyst->Esterification DAla_Ester D-Alanine Ester (H-D-Ala-OR) Esterification->DAla_Ester HCl_Salt_Formation HCl Salt Formation DAla_Ester->HCl_Salt_Formation DAla_Ester_HCl D-Alanine Ester HCl (H-D-Ala-OR·HCl) HCl_Salt_Formation->DAla_Ester_HCl

Caption: General synthetic pathway for D-alanine esters.

G cluster_workflow Comparative Peptide Synthesis Workflow start Select D-Alanine Esters for Comparison (Isopropyl, Methyl, Ethyl, tert-Butyl) spps Solid-Phase Peptide Synthesis (SPPS) - Identical peptide sequence - Standard coupling conditions start->spps coupling Couple D-Alanine Ester Derivative spps->coupling monitoring Monitor Coupling Efficiency (e.g., Ninhydrin test) coupling->monitoring deprotection Deprotection of Ester Group monitoring->deprotection cleavage Cleavage from Resin deprotection->cleavage analysis Analyze Crude Peptide - HPLC for Purity - Mass Spectrometry for Identity cleavage->analysis comparison Compare Results: - Coupling Time - Yield - Purity - Side Products analysis->comparison

References

Comparative

Confirming the Structure of D-Alanine Isopropyl Ester Hydrochloride: A Comparative NMR Analysis Guide

For researchers, scientists, and drug development professionals, rigorous structural confirmation of chiral molecules like D-Alanine isopropyl ester hydrochloride is a critical step in ensuring compound identity and puri...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of chiral molecules like D-Alanine isopropyl ester hydrochloride is a critical step in ensuring compound identity and purity. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a benchmark for experimental data against established references.

This document outlines the expected ¹H and ¹³C NMR spectral data for D-Alanine isopropyl ester hydrochloride, details the experimental protocol for sample preparation and data acquisition, and presents a comparative analysis with alternative structures.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral compound such as D-Alanine isopropyl ester hydrochloride, NMR is instrumental in verifying the integrity of the carbon skeleton and the presence of key functional groups.

The structure of D-Alanine isopropyl ester hydrochloride is presented below. The NMR spectra of the D- and L-enantiomers are identical; therefore, spectral data for the more commonly available L-Alanine isopropyl ester hydrochloride can be used for direct comparison.

Figure 1. Chemical structure of D-Alanine isopropyl ester hydrochloride.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of D-Alanine isopropyl ester hydrochloride. The reference data is based on the known spectrum of its enantiomer, L-Alanine isopropyl ester hydrochloride.[1]

Table 1: ¹H NMR Data Comparison

Protons (Position)Expected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C³)~1.6Doublet3H
-NH₃⁺~8.7Broad Singlet3H
α-CH (C²)~4.2Quartet1H
Isopropyl -CH (C⁴)~5.1Septet1H
Isopropyl -CH₃ (C⁵, C⁶)~1.3Doublet6H

Table 2: ¹³C NMR Data Comparison

Carbon (Position)Expected Chemical Shift (δ, ppm)
C=O (C¹)~170
α-CH (C²)~49
-CH₃ (C³)~16
Isopropyl -CH (C⁴)~72
Isopropyl -CH₃ (C⁵, C⁶)~21

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow outlines the key steps for the analysis of D-Alanine isopropyl ester hydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weighing (10-20 mg) dissolve Dissolution (0.7 mL Deuterated Solvent) weigh->dissolve vortex Vortexing (Ensure complete dissolution) dissolve->vortex transfer Transfer to NMR Tube vortex->transfer instrument Insert into NMR Spectrometer transfer->instrument locking Field/Frequency Locking instrument->locking shimming Shimming locking->shimming acquire Acquire Spectra (¹H and ¹³C) shimming->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2. Standard workflow for NMR analysis.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of D-Alanine isopropyl ester hydrochloride into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for hydrochloride salts to ensure complete dissolution.

    • Vortex the sample until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Carefully transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For both ¹H and ¹³C spectra, pick the peaks and record their chemical shifts.

Comparison with Alternative Structures

To definitively confirm the structure of D-Alanine isopropyl ester hydrochloride, it is useful to compare its expected NMR data with that of potential isomers or related compounds.

Alternative 1: D-Alanine ethyl ester hydrochloride

This compound differs by having an ethyl ester instead of an isopropyl ester. The key differences in the NMR spectra would be:

  • ¹H NMR: The spectrum would show a quartet at ~4.3 ppm (for the -OCH₂- protons) and a triplet at ~1.3 ppm (for the -OCH₂CH₃ protons) instead of the septet and doublet characteristic of the isopropyl group.

  • ¹³C NMR: The ester methylene carbon (-OC H₂CH₃) would appear around 62 ppm, and the terminal methyl carbon (-OCH₂C H₃) would be around 14 ppm.

Alternative 2: Isopropyl 3-aminopropanoate hydrochloride (β-Alanine isopropyl ester hydrochloride)

In this isomer, the amino group is on the β-carbon. This would lead to significant changes in the spectra:

  • ¹H NMR: The spectrum would show two triplets for the two non-equivalent methylene groups (-CH₂-CH₂-), typically in the range of 2.5-3.5 ppm. The characteristic α-CH quartet of alanine would be absent.

  • ¹³C NMR: The two methylene carbons would have distinct chemical shifts, different from the α-CH and methyl carbons of D-Alanine isopropyl ester hydrochloride.

By comparing the experimental NMR data of the sample with the expected data for D-Alanine isopropyl ester hydrochloride and considering the distinct spectral features of potential alternatives, researchers can confidently confirm the structure of their compound.

References

Validation

A Comparative Guide to D-Alanine Isopropyl Ester HCl and Its Alternatives for Research and Development

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of chiral therapeutics, the selection of appropriate building blocks is a critical determinant of experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of chiral therapeutics, the selection of appropriate building blocks is a critical determinant of experimental success. D-Alanine isopropyl ester hydrochloride is a key chiral reagent, notably utilized in the synthesis of nucleotide prodrugs like Sofosbuvir for the treatment of Hepatitis C.[1] This guide provides a comparative analysis of D-Alanine isopropyl ester HCl with its common alternatives: L-Alanine isopropyl ester HCl, D-Alanine ethyl ester HCl, and the N-terminally protected Boc-D-Alanine. The objective is to furnish a comprehensive resource, complete with experimental data and protocols, to inform the selection of the most suitable reagent for specific research applications.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides crucial quality control parameters for a chemical substance. Below is a comparative summary of typical specifications for D-Alanine isopropyl ester HCl and its alternatives. It is important to note that lot-specific values may vary, and it is always recommended to refer to the CoA provided with the specific batch of the reagent being used.

Parameter D-Alanine Isopropyl Ester HCl L-Alanine Isopropyl Ester HCl D-Alanine Ethyl Ester HCl Boc-D-Alanine
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[2]White powder[3]White to off-white powder[4]
Assay (Purity) ≥98%[1]≥98% (TLC)[2]≥99% (HPLC)[3]≥98% (HPLC)[4]
Melting Point (°C) No data available85[5]78 - 83[3]75 - 85[4]
Specific Optical Rotation No data available+1.0° to +3.0° (c=2, MeOH)[5]-2° ± 2° (c=5, in water)[3]+25° ± 2°[4]
Water Content (by Karl Fischer) Typically ≤0.5%Typically ≤0.5%Typically ≤0.5%Typically ≤0.5%
Enantiomeric Excess ≥99%≥99%≥99%≥99%
Residual Solvents (e.g., Isopropanol, Ethanol) To be determined by GCTo be determined by GCTo be determined by GCTo be determined by GC

Experimental Protocols: A Focus on Peptide Synthesis

Amino acid esters are fundamental components in peptide synthesis, serving as the nucleophilic amine component after deprotection. The choice of ester can influence solubility, reaction kinetics, and the potential for side reactions. Below is a generalized experimental protocol for a solution-phase peptide coupling reaction, which can be adapted for D-Alanine isopropyl ester HCl and its alternatives.

Solution-Phase Peptide Coupling Protocol

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Leucine) with an amino acid ester hydrochloride (e.g., D-Alanine isopropyl ester HCl).

Materials:

  • N-Fmoc-L-Leucine

  • D-Alanine isopropyl ester HCl (or alternative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve D-Alanine isopropyl ester HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve N-Fmoc-L-Leucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 15-20 minutes at 0 °C.

  • Addition of Amine: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the pure product.

  • Characterization: Characterize the purified dipeptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Performance Comparison in Peptide Synthesis

While a direct head-to-head comparison with quantitative data for D-Alanine isopropyl ester HCl was not found in the literature, general principles of peptide synthesis allow for a qualitative comparison. The choice of the ester group (isopropyl vs. ethyl) can influence the steric hindrance around the amine, potentially affecting the coupling reaction rate. Generally, ethyl esters are slightly less hindered than isopropyl esters, which might lead to faster reaction kinetics under certain conditions. However, the difference is often not significant for many standard coupling protocols.

The use of Boc-D-Alanine represents a different strategic approach where the N-terminus is protected. This is typically used in solid-phase peptide synthesis (SPPS) where the C-terminus is anchored to a resin. The choice between using a pre-protected amino acid like Boc-D-Alanine and an amino acid ester hydrochloride depends on the overall synthetic strategy (solution-phase vs. solid-phase) and the desired protecting group scheme.

Visualizing Experimental Workflows and Comparative Data

To further clarify the processes and comparisons discussed, the following diagrams have been generated using the Graphviz DOT language.

Peptide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_workup Work-up & Purification Fmoc_AA Fmoc-Amino Acid Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DCC, HOBt) Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Coupling Amino_Ester D-Alanine Isopropyl Ester Amino_Ester->Dipeptide Crude_Product Crude Dipeptide Dipeptide->Crude_Product Reaction Quench & Extraction Purified_Product Purified Dipeptide Crude_Product->Purified_Product Chromatography

A generalized workflow for a solution-phase peptide coupling reaction.

Purity_Comparison cluster_compounds Comparative Purity Data D_Ala_Isopropyl D-Alanine Isopropyl Ester HCl (≥98%) L_Ala_Isopropyl L-Alanine Isopropyl Ester HCl (≥98%) D_Ala_Ethyl D-Alanine Ethyl Ester HCl (≥99%) Boc_D_Ala Boc-D-Alanine (≥98%) Purity Purity (Assay) Purity->D_Ala_Isopropyl Purity->L_Ala_Isopropyl Purity->D_Ala_Ethyl Purity->Boc_D_Ala

A comparison of typical purity specifications for D-Alanine esters and Boc-D-Alanine.

References

Comparative

A Comparative Guide to D-Alanine Isopropyl Ester HCl and D-Alanine tert-Butyl Ester HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the incorporation of D-alanine, a non-canonical amino acid often utilized to enhance peptide stability against enzymatic degradation, the choice of the C-terminal ester protecting group can significantly influence the synthetic outcome. This guide provides an objective comparison of two commonly employed derivatives: D-Alanine isopropyl ester hydrochloride and D-Alanine tert-butyl ester hydrochloride, supported by established principles of peptide chemistry.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these building blocks is crucial for their effective application in peptide synthesis.

PropertyD-Alanine Isopropyl Ester HClD-Alanine tert-Butyl Ester HCl
Molecular Formula C₆H₁₄ClNO₂C₇H₁₆ClNO₂
Molecular Weight 167.63 g/mol 181.66 g/mol [1]
Appearance White to off-white solidWhite to almost white powder/crystal[2]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents like methanol
Storage Conditions 2-8 °C2-8°C[1]

Performance in Peptide Synthesis

The performance of these D-alanine derivatives is primarily assessed based on their coupling efficiency, propensity for racemization, and the conditions required for their deprotection. While direct comparative studies are limited, performance can be extrapolated from the known effects of steric hindrance and carbocation stability.

Performance MetricD-Alanine Isopropyl Ester HClD-Alanine tert-Butyl Ester HCl
Coupling Efficiency Potentially higher due to lower steric hindrance of the isopropyl group compared to the tert-butyl group. This may lead to faster coupling kinetics.The bulkier tert-butyl group can lead to slower coupling kinetics, potentially requiring longer reaction times or double coupling, especially in sterically hindered sequences. However, with modern potent coupling reagents like HATU or HBTU, high coupling efficiencies are generally achieved.
Racemization Lower propensity for racemization. The formation of the oxazolone intermediate, a key pathway for racemization, is influenced by steric factors. The less bulky isopropyl group may result in a lower tendency for oxazolone formation compared to the tert-butyl group.Higher potential for racemization, particularly with prolonged activation times or in the presence of strong, non-hindered bases. The steric bulk of the tert-butyl group can influence the rate of aminolysis versus the rate of racemization of the activated ester.
Deprotection Conditions Requires strong acidic conditions for cleavage, typically with trifluoroacetic acid (TFA). The secondary isopropyl carbocation formed is less stable than the tertiary tert-butyl carbocation, potentially requiring harsher conditions or longer reaction times for complete removal.Readily cleaved under standard final cleavage conditions in Fmoc/tBu solid-phase peptide synthesis (SPPS) using TFA. The formation of a stable tertiary tert-butyl carbocation facilitates this process.
Orthogonality in Fmoc/tBu SPPS Compatible with the basic conditions of Fmoc deprotection. However, its removal may not be as cleanly achieved simultaneously with standard side-chain deprotection and cleavage from the resin as the tert-butyl ester.Fully compatible and integral to the Fmoc/tBu orthogonal protection strategy. It is stable to the piperidine solution used for Fmoc removal and is cleaved concomitantly with tert-butyl-based side-chain protecting groups and cleavage from many common resins during the final TFA step.

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of D-Alanine alkyl esters in a manual Fmoc/tBu solid-phase peptide synthesis workflow.

I. Resin Swelling and Fmoc Deprotection
  • Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

G Resin Resin SwollenResin Swollen Resin Resin->SwollenResin DMF DeprotectedResin Fmoc-Deprotected Resin SwollenResin->DeprotectedResin 20% Piperidine in DMF

Figure 1. Resin swelling and Fmoc deprotection workflow.

II. Amino Acid Coupling
  • In a separate vessel, dissolve the D-Alanine alkyl ester HCl (4 equivalents), a coupling agent such as HATU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction or perform a second coupling.

  • Once the coupling is complete (negative Kaiser test, yellow beads), drain the coupling solution and wash the resin with DMF (3 times).

G DeprotectedResin Deprotected Resin CoupledPeptide Coupled Peptide-Resin DeprotectedResin->CoupledPeptide AminoAcid D-Alanine Alkyl Ester HCl ActivatedAA Activated Amino Acid AminoAcid->ActivatedAA CouplingReagent HATU/DIEA CouplingReagent->ActivatedAA ActivatedAA->CoupledPeptide KaiserTest Kaiser Test CoupledPeptide->KaiserTest KaiserTest->CoupledPeptide Positive (Recouple) Wash Wash with DMF KaiserTest->Wash Negative NextCycle Proceed to Next Cycle Wash->NextCycle G cluster_cleavage Cleavage cluster_precipitation Precipitation & Isolation PeptideResin Dried Peptide-Resin CleavedPeptideSolution Peptide in TFA PeptideResin->CleavedPeptideSolution Add Cleavage Cocktail CleavageCocktail TFA/H2O/TIS CleavageCocktail->CleavedPeptideSolution PrecipitatedPeptide Precipitated Peptide CleavedPeptideSolution->PrecipitatedPeptide Add to Cold Ether ColdEther Cold Diethyl Ether ColdEther->PrecipitatedPeptide CrudePeptide Crude Peptide Pellet PrecipitatedPeptide->CrudePeptide Centrifuge & Wash

References

Comparative

Mass Spectrometry Showdown: D-Alanine Isopropyl Ester HCl vs. L-Alanine Ethyl Ester

In the landscape of drug development and chiral synthesis, the precise characterization of starting materials and intermediates is paramount. D-Alanine isopropyl ester hydrochloride is a key building block in the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chiral synthesis, the precise characterization of starting materials and intermediates is paramount. D-Alanine isopropyl ester hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative mass spectrometry analysis of D-Alanine isopropyl ester against a common alternative, L-Alanine ethyl ester, offering researchers and drug development professionals a baseline for identification and quality control.

Comparative Analysis of Mass Spectra

The mass spectrometric profiles of D-Alanine isopropyl ester and L-Alanine ethyl ester, while similar due to their core alanine structure, exhibit distinct fragmentation patterns arising from their different ester groups. The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and major fragments observed under electron ionization (EI) mass spectrometry.

FeatureD-Alanine Isopropyl EsterL-Alanine Ethyl Ester
Molecular Formula C6H13NO2C5H11NO2[1][2]
Molecular Weight 131.17 g/mol [3]117.15 g/mol [1]
Molecular Ion (M+) m/z 131m/z 117[1]
Base Peak m/z 58m/z 44
Key Fragment 1 m/z 88 (M - C3H5)m/z 72 (M - C2H5O)
Key Fragment 2 m/z 74 (M - C3H7O)m/z 74 (M - C2H3O)
Key Fragment 3 m/z 44 (Amino Fragment)m/z 29 (Ethyl Fragment)

Deciphering the Fragmentation Pathways

The differentiation in fragmentation arises primarily from the nature of the ester group. For D-Alanine isopropyl ester, the loss of a propyl group or related fragments is characteristic. In contrast, L-Alanine ethyl ester will show losses corresponding to its ethyl group.

A common fragmentation pathway for amino acid esters involves the cleavage of the C-C bond alpha to the carbonyl group and the cleavage of the ester bond. The base peak for many simple amino acid esters is often the amino fragment [CH(NH2)CH3]+ at m/z 44.

Experimental Protocols

The following provides a general methodology for the analysis of alanine esters using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Dissolve the hydrochloride salt of the alanine ester in a suitable solvent like methanol or dichloromethane.

  • For GC-MS analysis, derivatization may be necessary to improve volatility and chromatographic separation. A common method is N-acylation, for instance, with trifluoroacetic anhydride (TFAA).[4]

  • Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5ms capillary column or a chiral column like Chirasil-Val for enantiomeric separation.[4]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 30-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Workflow for Mass Spectrometry Analysis

The following diagram illustrates the typical workflow for the GC-MS analysis of amino acid esters.

MassSpecWorkflow GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample D-Alanine Isopropyl Ester HCl Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., TFAA) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration LibrarySearch Database Library Search SpectrumGeneration->LibrarySearch Interpretation Fragmentation Pattern Interpretation SpectrumGeneration->Interpretation

Caption: Workflow for GC-MS analysis of D-Alanine isopropyl ester HCl.

References

Validation

Determining the Enantiomeric Purity of D-Alanine Isopropyl Ester HCl: A Comparative Guide

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like D-Alanine isopropyl ester HCl is paramount. This guide provides a comparative overview o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like D-Alanine isopropyl ester HCl is paramount. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both of which are powerful techniques for chiral separations.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric purity often depends on factors such as sample matrix, required sensitivity, available equipment, and whether derivatization is acceptable. Below is a summary of common chromatographic approaches.

Method Principle Typical Stationary Phase Derivatization Advantages Disadvantages
Chiral HPLC (Direct) Enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization.Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T)Not required- Faster sample preparation- Avoids potential racemization during derivatization- Can be challenging for amino acid esters due to their solubility characteristics[1]- May require specific and sometimes expensive chiral columns
Chiral HPLC (Indirect) Enantiomers are derivatized with a chiral or achiral reagent to form diastereomers or compounds with enhanced detectability, which are then separated on a CSP.Polysaccharide-based (e.g., Chiralpak series) or reversed-phase columns.Required (e.g., GITC, NBD-Cl)[2][3]- Improved resolution and peak shape- Increased sensitivity, especially with fluorogenic derivatizing agents[2]- Well-established methods for amino acid esters- Derivatization adds a step to the workflow- Potential for side reactions or incomplete derivatization
Chiral GC Volatile derivatives of the enantiomers are separated on a chiral capillary column.Chiral polysiloxanes (e.g., Chirasil-Val)Required (e.g., N-trifluoroacetyl isopropyl esters)[4][5]- High resolution and efficiency- Suitable for complex mixtures- Can be coupled with Mass Spectrometry (GC-MS) for high sensitivity and confirmation of identity[5][6]- Requires derivatization to ensure volatility- Potential for thermal degradation of the analyte

Experimental Protocols

Chiral HPLC with Pre-column Derivatization using GITC

This method is based on a patented procedure for the separation of L-alanine isopropyl ester hydrochloride and its D-enantiomer.[3]

Principle: The primary amine of the alanine isopropyl ester is derivatized with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) in an alkaline medium. The resulting diastereomeric thiourea derivatives are then separated by reversed-phase HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Reagents:

  • D-Alanine isopropyl ester HCl standard

  • L-Alanine isopropyl ester HCl standard

  • GITC solution

  • Triethylamine solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the D-Alanine isopropyl ester HCl standard and the sample in a suitable solvent.

    • Prepare a solution of the L-enantiomer as a control.

  • Derivatization:

    • To the sample/standard solution, add the triethylamine solution to create an alkaline environment.

    • Add the GITC solution and allow the reaction to proceed to completion.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the derivatized standard and sample solutions.

    • The enantiomeric purity is determined by calculating the peak area percentage of the D- and L-enantiomer derivatives.

Chiral Gas Chromatography with Derivatization

This method involves the derivatization of the amino acid ester to a volatile compound, followed by separation on a chiral GC column.[4][5]

Principle: The amino and carboxyl groups of the alanine ester are derivatized to form N-trifluoroacetyl isopropyl esters, which are volatile and can be separated on a chiral stationary phase.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Reagents:

  • D-Alanine isopropyl ester HCl standard

  • Anhydrous isopropanol

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (anhydrous)

Procedure:

  • Esterification (if starting from the amino acid):

    • The sample is heated with anhydrous isopropanol and HCl to form the isopropyl ester. Since the starting material is already the isopropyl ester, this step can be skipped, but care must be taken to ensure the sample is anhydrous.

  • Acylation:

    • The dried sample is dissolved in dichloromethane.

    • Trifluoroacetic anhydride is added, and the mixture is heated to complete the acylation of the amino group.

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Optimized for the derivatives (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation (e.g., starting at 80 °C and ramping to 180 °C).

  • Analysis:

    • Inject the derivatized sample.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Workflow and Pathway Diagrams

Enantiomeric_Purity_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample D-Alanine Isopropyl Ester HCl Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization with GITC Dissolution->Derivatization Injection Injection into HPLC Derivatization->Injection Derivatized Sample Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation Result Result Calculation->Result Final Purity Report

Caption: Workflow for enantiomeric purity determination by HPLC with pre-column derivatization.

This guide provides a starting point for selecting and implementing a method for the enantiomeric purity determination of D-Alanine isopropyl ester HCl. The choice between HPLC and GC will depend on the specific requirements of the analysis and the instrumentation available. For routine quality control, the described HPLC method with GITC derivatization offers a robust and specific approach.[3] For higher sensitivity or confirmatory analysis, a chiral GC-MS method would be more suitable.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of D-Alanine Isopropyl Ester HCl: A Step-by-Step Guide

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of D-Alanine Isopropyl Ester HCl (CAS: 39613-92-8), ensuring compliance and minimizing risk.

Chemical and Physical Properties

While some safety data sheets (SDS) indicate that D-Alanine Isopropyl Ester HCl is not classified as a hazardous substance, others suggest it may cause skin, eye, and respiratory irritation.[1][2][3] Given the conflicting information, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols. Key identification data is summarized below.

PropertyValue
Chemical Name D-Alanine isopropyl ester hydrochloride[1]
Synonyms D-Alanine isopropyl ester hydrochloride salt, ISOPROPYL D-ALANINATE HYDROCHLORIDE, H-D-Ala-OiPro.HCl[1][2]
CAS Number 39613-92-8[1][2][4]
Molecular Formula C6H16ClNO2[1]
Molecular Weight 167.6 g/mol [1]
Appearance White powder[1]

Note: Specific quantitative data on properties such as melting point, boiling point, and occupational exposure limits are not consistently available in the reviewed safety data sheets.[1][2]

Disposal Protocol

The primary method for the disposal of D-Alanine Isopropyl Ester HCl is through a licensed chemical waste disposal facility.[5] This ensures that the compound is managed in an environmentally responsible and compliant manner. The following steps outline the recommended disposal procedure.

Step 1: Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

  • Eye Protection : Tightly fitting safety goggles or a face shield are essential.[1]

  • Hand Protection : Use chemical-resistant gloves. Always inspect gloves before use and employ proper glove removal techniques.[1][6]

  • Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.[3]

  • Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[6]

Step 2: Containment and Labeling

Proper containment and labeling are crucial for the safe transportation and disposal of chemical waste.

  • Container : Place the D-Alanine Isopropyl Ester HCl waste in a suitable, sealable container to prevent leakage or spillage.[1][5]

  • Labeling : Clearly label the container with the chemical name ("D-Alanine Isopropyl Ester HCl") and any relevant hazard warnings.

Step 3: Spill Management

In the event of a spill, follow these procedures to clean the area and contain the waste.

  • Avoid Dust Formation : Take care to not generate dust from the powdered substance.[1][3]

  • Containment : Prevent the spilled material from entering drains or waterways.[1][3][5][7]

  • Cleanup : Carefully sweep or shovel the spilled material into a designated waste container.[1][6][7]

  • Decontamination : Wash the spill area thoroughly.

Step 4: Waste Disposal

The final step is the disposal of the contained waste through an approved channel.

  • Licensed Disposal Facility : Arrange for the collection and disposal of the waste by a licensed chemical destruction plant.[5]

  • Incineration : Controlled incineration with flue gas scrubbing is a potential disposal method.[5]

  • Regulatory Compliance : Ensure that all disposal activities are in accordance with local, regional, and national hazardous waste regulations.[2][6]

Disposal of Contaminated Packaging

Empty containers that held D-Alanine Isopropyl Ester HCl must also be disposed of properly.

  • Rinsing : Triple-rinse the container with a suitable solvent.[5] The rinsate should be collected and disposed of as chemical waste.

  • Disposal : After rinsing, the container can be offered for recycling or reconditioning.[5] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permissible by local regulations.[5]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for D-Alanine Isopropyl Ester HCl.

A Start: Identify D-Alanine Isopropyl Ester HCl for Disposal B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Is there a spill? B->C D Sweep/Shovel into Waste Container C->D Yes F Place Waste in a Labeled, Sealable Container C->F No E Prevent Entry into Drains D->E E->F G Arrange for Disposal by a Licensed Chemical Waste Facility F->G H End: Disposal Complete G->H

Caption: Disposal workflow for D-Alanine Isopropyl Ester HCl.

References

© Copyright 2026 BenchChem. All Rights Reserved.